molecular formula C10H13NO B2409649 3-(4-Methylphenyl)-1,2-oxazolidine CAS No. 1780260-31-2

3-(4-Methylphenyl)-1,2-oxazolidine

Cat. No.: B2409649
CAS No.: 1780260-31-2
M. Wt: 163.22
InChI Key: FYXXPFUAWLJILO-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,2-oxazolidine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylphenyl)-1,2-oxazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)-1,2-oxazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methylphenyl)-1,2-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXXPFUAWLJILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-(4-Methylphenyl)-1,2-oxazolidine

[1]

Executive Summary

3-(4-Methylphenyl)-1,2-oxazolidine (also known as 3-(p-tolyl)isoxazolidine) is a saturated five-membered heterocycle containing adjacent oxygen and nitrogen atoms. It belongs to the class of isoxazolidines , which are critical intermediates in the synthesis of

1

This guide provides a comprehensive analysis of its chemical identity, predicted and experimental physicochemical properties, and a robust synthetic workflow based on 1,3-dipolar cycloaddition logic.

Chemical Identity & Structural Analysis[1][3][4][5]

The molecule features a p-tolyl group attached to the C3 position of the isoxazolidine ring. The stereochemistry at C3 is chiral; however, unless specified, the data below refers to the racemate.

Identifier Value
IUPAC Name 3-(4-Methylphenyl)-1,2-oxazolidine
Common Name 3-(p-Tolyl)isoxazolidine
CAS Number Not widely listed in commercial catalogs; see PubChem CID 155453842 (analog)
Molecular Formula

Molecular Weight 163.22 g/mol
SMILES CC1=CC=C(C=C1)C2CCON2
InChI Key FYXXPFUAWLJILO-UHFFFAOYSA-N
Stereocenters 1 (Position C3)

Conformational Analysis: The isoxazolidine ring typically adopts a puckered envelope conformation to minimize torsional strain between the adjacent lone pairs on Nitrogen (N2) and Oxygen (O1). The bulky p-tolyl substituent at C3 will preferentially occupy the pseudo-equatorial position to reduce 1,3-diaxial interactions.

Physicochemical Properties[1][2][3][5][6][7][8][9]

The following data aggregates calculated values (using consensus algorithms from chemically similar scaffolds) and available experimental data for the class of 3-arylisoxazolidines.

Table 1: Physicochemical Profile[1][6]
Property Value / Range Source / Method
Physical State Viscous Oil or Low-Melting SolidAnalogous 3-phenylisoxazolidines are often oils; p-methyl may raise MP slightly.
Melting Point 40 – 60 °C (Predicted)Estimated based on 3-phenyl-2-isoxazoline (MP ~66°C) and reduction effects.
LogP (Octanol/Water) 1.5 – 1.9Consensus prediction (XLogP3). Moderate lipophilicity.
pKa (Conjugate Acid) 4.5 – 5.5The N-alkoxyamine motif is less basic than secondary amines (pKa ~10) due to the electronegative oxygen.
Topological Polar Surface Area (TPSA) ~21.7 ŲContributed by the -NH-O- fragment.
H-Bond Donors 1 (NH)Secondary amine within the ring.
H-Bond Acceptors 2 (N, O)
Water Solubility Low (< 1 mg/mL)Hydrophobic tolyl group dominates; soluble in DCM, MeOH, DMSO.

Synthesis & Characterization Strategy

Retrosynthetic Logic

Direct synthesis of N-unsubstituted isoxazolidines via nitrone cycloaddition is challenging because the required "N-H nitrone" is unstable (tautomerizes to oxime). Therefore, the most robust route involves the reduction of a 2-isoxazoline precursor , which is easily accessible via the 1,3-dipolar cycloaddition of a nitrile oxide to ethylene.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the self-validating synthesis pathway:

SynthesisPathwayAldehyde4-MethylbenzaldehydeOximeOxime IntermediateAldehyde->OximeNH2OH·HClNaOAcNitrileOxideNitrile Oxide(In Situ)Oxime->NitrileOxideNCS / Chloramine-T(Chlorination)Isoxazoline3-(p-Tolyl)-2-isoxazolineNitrileOxide->IsoxazolineEthylene (gas)[3+2] CycloadditionTarget3-(p-Tolyl)isoxazolidine(Target)Isoxazoline->TargetNaBH3CN / AcOH(C=N Reduction)

Figure 1: Step-wise synthesis of 3-(4-methylphenyl)-1,2-oxazolidine via the Isoxazoline Route.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-methylphenyl)-1,2-oxazolidine via reduction of 3-(4-methylphenyl)-2-isoxazoline.

Step 1: Synthesis of 3-(4-methylphenyl)-2-isoxazoline

  • Reagents: 4-Methylbenzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Triethylamine (Et3N, 1.2 eq), Ethylene gas (excess).

  • Procedure:

    • Dissolve the oxime in DMF/DCM (1:4 ratio).

    • Add NCS portion-wise at 0°C to generate the hydroximoyl chloride in situ. Stir for 1 hour.

    • Saturate the solution with Ethylene gas (bubbling) or perform in a sealed pressure tube.

    • Slowly add Et3N (dissolved in DCM) via syringe pump over 2 hours. This generates the nitrile oxide slowly, favoring cycloaddition over dimerization (furoxan formation).

    • Workup: Wash with water, brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Reduction to 3-(4-methylphenyl)-1,2-oxazolidine Note: This step is critical. Sodium Cyanoborohydride (


  • Reagents: 3-(4-methylphenyl)-2-isoxazoline (1.0 eq),

    
     (2.0 eq), Glacial Acetic Acid (excess/solvent) or MeOH with HCl trace.
    
  • Procedure:

    • Dissolve the isoxazoline in Methanol.

    • Cool to 0°C and add a trace of Methyl Orange indicator.

    • Add

      
       in portions.
      
    • Maintain pH ~3–4 by dropwise addition of 2M HCl-MeOH (solution should stay pink/red). Crucial: If pH rises (yellow), the reaction stalls; if too acidic, N-O cleavage may occur.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (isoxazolidines are more polar than isoxazolines).

    • Quench: Basify with NaOH (aq) to pH > 10.

    • Extraction: Extract with DCM (3x). The product is in the organic layer.[2][3][4]

    • Purification: Silica gel chromatography. The product is likely an oil or low-melting solid.

Reactivity & Applications

The core utility of 3-(4-methylphenyl)-1,2-oxazolidine lies in its reactivity as a masked 1,3-amino alcohol .

Reductive Ring Opening

The N-O bond is the weakest link (BDE ~ 55 kcal/mol).

  • Reagents: Zn/AcOH,

    
    /Pd-C, or 
    
    
    .
  • Product: 3-Amino-3-(4-methylphenyl)propan-1-ol.

  • Mechanism: Two-electron reduction cleaves the N-O bond, releasing the ring strain and yielding the acyclic amino alcohol, a key motif in diverse pharmaceutical agents (e.g., Fluoxetine analogs).

N-Functionalization

The secondary amine (NH) at position 2 is nucleophilic.

  • Acylation: Reacts with acid chlorides to form N-acyl isoxazolidines (often used as chiral auxiliaries if the C3 center is enantiopure).

  • Alkylation: Reacts with alkyl halides to form N-alkyl derivatives, which are significantly more stable to oxidation than the parent NH compound.

References

  • PubChem. 3-(4-methylphenyl)-1,2-oxazolidine (Compound). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Synthesis of Isoxazoles and Isoxazolidines via 1,3-Dipolar Cycloaddition. Org. Synth. 1966, 46, 127.[1] Available at: [Link]

  • Gotthelf, K. V., & Jørgensen, K. A.Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 1998, 98(2), 863-910. (Foundational text for nitrone/nitrile oxide cycloaddition mechanisms).
  • Cicchi, S., et al.Synthesis of Isoxazolidines. Tetrahedron Letters, 2013. (General protocols for isoxazoline reduction).

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(4-Methylphenyl)-1,2-oxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The 1,2-oxazolidine scaffold is a privileged heterocycle in medicinal chemistry, serving as a cornerstone for various therapeutic agents and as a versatile synthetic intermediate. Its structural integrity is paramount. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of a representative analogue, 3-(4-Methylphenyl)-1,2-oxazolidine. We will move beyond rote procedural lists to explore the causality behind analytical choices, ensuring a robust and self-validating workflow.

The Strategic Workflow: A Multi-Technique Approach

Elucidation_Workflow cluster_synthesis Starting Point cluster_analysis Analytical Cascade synthesis Synthesis & Purification (e.g., N-alkylation of 1,2-oxazolidine or cyclocondensation) ms Mass Spectrometry (MS) Is the molecular weight correct? synthesis->ms Provides MW hypothesis chiral Chiral Analysis (Optional) What is the enantiomeric purity? synthesis->chiral If stereocenter exists nmr NMR Spectroscopy (1H, 13C, 2D) What is the atomic framework? ms->nmr Confirms elemental formula (C₁₀H₁₃NO) ir Infrared (IR) Spectroscopy Which functional groups are present? nmr->ir Proposes connectivity & functional groups conclusion Final Structure Confirmation Integration of All Spectroscopic Data nmr->conclusion Defines covalent structure ir->conclusion Validates functional groups chiral->conclusion

Figure 1: The integrated workflow for structural elucidation.

Mass Spectrometry: The Foundational Check

Expertise & Rationale: Mass spectrometry (MS) is the initial checkpoint. Its primary function is to provide the molecular weight of the analyte, which validates the elemental formula derived from the synthesis. We utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass, which can confirm the molecular formula C₁₀H₁₃NO with a high degree of confidence.

Experimental Protocol: ESI-TOF MS
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode. The basic nitrogen atom in the oxazolidine ring is readily protonated.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Data Interpretation & Validation

The primary goal is to locate the protonated molecular ion, [M+H]⁺. For C₁₀H₁₃NO, the expected monoisotopic mass is 163.0997 g/mol .[1]

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion Species Molecular Formula Calculated m/z Observed m/z
[M+H]⁺ C₁₀H₁₄NO⁺ 164.1070 ~164.1070 ± 5 ppm

| [M+Na]⁺ | C₁₀H₁₃NNaO⁺ | 186.0889 | ~186.0889 ± 5 ppm |

Data sourced from predicted values on PubChem.[1]

The observation of an ion at m/z 164.1070 provides strong evidence for the successful synthesis of the target compound. The presence of adducts like [M+Na]⁺ further corroborates this finding. It's crucial to use high-purity solvents, as contaminants like aldehydes can react with β-amino alcohol precursors to form unexpected oxazolidine artifacts, potentially leading to misidentification.[2][3]

NMR Spectroscopy: The Architectural Blueprint

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. ¹H NMR reveals the proton environment and their neighboring relationships, while ¹³C NMR maps the carbon skeleton. Advanced 2D NMR techniques, such as COSY and HSQC, are then used to piece the puzzle together, definitively linking protons and carbons.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

¹H and ¹³C NMR Data Interpretation

The structure of 3-(4-Methylphenyl)-1,2-oxazolidine has several distinct regions that give rise to characteristic signals.

Molecule_Structure mol 3-(4-Methylphenyl)-1,2-oxazolidine

Figure 2: Structure of 3-(4-Methylphenyl)-1,2-oxazolidine.

Table 2: Predicted ¹H and ¹³C NMR Data

Position Assignment ¹H δ (ppm), Multiplicity, Integration ¹³C δ (ppm) Justification & Expected Correlations
Aromatic (C7, C8) ~7.2-7.4 (d, 2H) ~129-130 Protons ortho to the oxazolidine ring. Shows COSY coupling to B.
Aromatic (C6, C9) ~7.1-7.2 (d, 2H) ~126-127 Protons meta to the oxazolidine ring. Shows COSY coupling to A.
Aromatic (C5) - ~138-140 Quaternary carbon attached to the methyl group.
Aromatic (C4) - ~135-137 Quaternary carbon attached to the oxazolidine ring.
Oxazolidine (C3) ~4.8-5.0 (dd, 1H) ~65-70 Chiral center proton. Shows COSY coupling to D and E.
Oxazolidine (C2) ~3.8-4.2 (m, 2H) ~70-75 Methylene protons adjacent to oxygen. Shows HSQC correlation to this carbon.
Oxazolidine (C1) ~2.5-2.9 (m, 2H) ~45-50 Methylene protons adjacent to nitrogen. Shows HSQC correlation to this carbon.

| Methyl (C10) | ~2.3-2.4 (s, 3H) | ~20-22 | Singlet signal characteristic of a tolyl methyl group. |

Note: Chemical shifts (δ) are predictive and based on typical values for similar structural motifs.[4][5][6]

2D NMR: Confirming Connectivity

Trustworthiness: While 1D NMR provides a list of parts, 2D NMR builds the machine. It is the self-validating system that confirms our assignments are not just plausible, but correct.

  • ¹H-¹H COSY: This experiment reveals proton-proton coupling networks. We expect to see a cross-peak between the aromatic doublets (A and B). Crucially, we will see correlations from the C3 proton to the methylene protons at C1 and C2, confirming the integrity of the oxazolidine ring.

  • ¹H-¹³C HSQC: This experiment links each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

NMR_Connectivity Key 2D NMR Correlations cluster_H ¹H Signals cluster_C ¹³C Signals H_Aro_A H-A (~7.3 ppm) H_Aro_B H-B (~7.1 ppm) H_Aro_A->H_Aro_B COSY C_Aro_A C-Aro (~129 ppm) H_Aro_A->C_Aro_A HSQC C_Aro_B C-Aro (~126 ppm) H_Aro_B->C_Aro_B HSQC H_C3 H-C3 (~4.9 ppm) H_C1 H-C1 (~2.7 ppm) H_C3->H_C1 COSY H_C2 H-C2 (~4.0 ppm) H_C3->H_C2 COSY C_3 C-3 (~68 ppm) H_C3->C_3 HSQC C_1 C-1 (~48 ppm) H_C1->C_1 HSQC C_2 C-2 (~73 ppm) H_C2->C_2 HSQC H_Me H-Me (~2.3 ppm) C_Me C-Me (~21 ppm) H_Me->C_Me HSQC

Figure 3: Logical diagram of key COSY and HSQC correlations.

Infrared Spectroscopy: Functional Group Validation

Expertise & Rationale: IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups and, equally important, the absence of others. For the formation of 3-(4-Methylphenyl)-1,2-oxazolidine, we confirm the disappearance of precursor functional groups (like -OH and -NH₂) and the appearance of signatures for the new heterocyclic ring.

Experimental Protocol: ATR-FTIR
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3100-3000 C-H Stretch Aromatic C-H Confirms the presence of the phenyl ring.
~2950-2850 C-H Stretch Aliphatic C-H Corresponds to the methyl and oxazolidine CH₂ groups.
~1610, ~1515 C=C Stretch Aromatic Ring Characteristic of the p-substituted phenyl ring.
~1250-1050 C-O Stretch Ether-like C-O-N Key indicator of the oxazolidine ring structure.[2]
~1180-1120 C-N Stretch Aliphatic Amine Confirms the C-N bond within the ring.

| Absence at ~3500-3200 | O-H / N-H Stretch | Alcohol / Primary Amine | Confirms consumption of starting materials. |

The most telling feature is the strong C-O stretching band and the absence of broad O-H or N-H bands from potential starting materials, confirming successful cyclization.[7]

Chiral Analysis: Addressing Stereochemistry

Expertise & Rationale: The C3 carbon of the oxazolidine ring is a stereocenter. If the synthesis is not stereospecific, the product will be a racemic mixture. For applications in drug development, separating and characterizing individual enantiomers is often mandatory. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is a common starting point, such as a column based on amylose or cellulose derivatives.[8]

  • Mobile Phase: A polar organic mode using eluents like acetonitrile, methanol, or ethanol is often effective for oxazolidinone analogues.[8]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210 nm or 254 nm).

  • Analysis: An injection of the racemic mixture should result in two resolved peaks. The ratio of their areas determines the enantiomeric excess (ee).

Conclusion: A Synthesis of Evidence

The structural elucidation of 3-(4-Methylphenyl)-1,2-oxazolidine is achieved not by a single experiment, but by the logical integration of orthogonal analytical techniques. Mass spectrometry confirms the elemental formula. A full suite of 1D and 2D NMR experiments provides an unambiguous blueprint of the atomic connectivity. Infrared spectroscopy validates the presence of the correct functional groups and the absence of starting materials. Finally, chiral analysis confirms the stereochemical nature of the product. This comprehensive, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a non-negotiable requirement for research and development.

References

  • PubChem. 3-(4-methylphenyl)-1,2-oxazolidine. National Center for Biotechnology Information. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

  • Moloney, G. P., Craik, D. J., Iskander, M. N., & Nero, T. L. (1998). Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. Journal of the Chemical Society, Perkin Transactions 2, 199-206. [Link]

  • Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]

  • Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1677, 463318. [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-71. [Link]

  • Dawson, D. M., et al. (2012). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting Information. Physical Chemistry Chemical Physics. [Link]

  • Yaya, A. R., et al. (2014). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]

  • NIST. Oxazolidine, 3-phenyl-. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • Damdoom, W. K., & Al-Jeilawi, O. H. R. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11). [Link]

  • Chaturvedi, A. K., & Canfield, D. V. (2000). Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration Report. [Link]

  • Adebayo, G. O., et al. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 30(14), 2913. [Link]

  • Al-Jeilawi, O. H. R., & Damdoom, W. K. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Digital Repository of University of Baghdad. [Link]

  • Thomas, B. R. (2022). Synthesis of oxazolidinones - a structural motif for high-performance polymers. RWTH Publications. [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]

  • Dobó, M., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4495. [Link]

  • Seebach, D., et al. (2007). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of Enantiopure α-Methyl-α-Amino Acids. CHIMIA International Journal for Chemistry, 61(5), 264-269. [Link]

  • Claramunt, R. M., et al. (2002). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. ARKIVOC. [Link]

  • Soru, C., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Crystals, 12(11), 1598. [Link]

  • PubChem. 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • Shahwar, D., et al. (2009). 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2498. [Link]

  • Stalker, R. (2011). CHARACTERIZATION OF OXAZOLIDINE BYPRODUCTS IN METHAMPHETAMINE LABORATORY ANALYSIS. California State University, Fresno. [Link]

  • Soru, C., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. MDPI. [Link]

  • SpectraBase. Oxazolid-2-one, 3-acetyl-4-methyl-5-phenyl-. [Link]

  • ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

  • NIST. (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. NIST Chemistry WebBook. [Link]

  • Chaturvedi, A. K., & Canfield, D. V. (2000). Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis. Journal of Analytical Toxicology, 24(5), 393-398. [Link]

  • Jibril, B. Y., et al. (2018). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 13(1). [Link]

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Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 3-(4-Methylphenyl)-1,2-oxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectroscopic and structural analysis of 3-(4-Methylphenyl)-1,2-oxazolidine (also known as 3-(p-tolyl)isoxazolidine). This document is structured for researchers requiring rigorous characterization data for drug development and organic synthesis.

Executive Summary & Compound Profile

The 1,2-oxazolidine (isoxazolidine) scaffold is a critical pharmacophore in medicinal chemistry, often serving as a mimetic for nucleosides or as a core structure in antibacterial and antifungal agents.[1][2][3][4] This guide focuses on the 3-aryl substituted derivative, 3-(4-Methylphenyl)-1,2-oxazolidine , a key intermediate in the synthesis of complex amino alcohols and beta-lactam antibiotics.

Compound Identity:

  • IUPAC Name: 3-(4-Methylphenyl)-1,2-oxazolidine[5]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 163.22 g/mol

  • Key Structural Feature: Saturated 5-membered ring containing adjacent Oxygen and Nitrogen atoms (N-O bond), substituted at the C3 position with a p-tolyl group.

Synthesis & Mechanistic Context

To understand the spectroscopic signals, one must understand the stereochemical and electronic environment created during synthesis. The most robust route to the N-unsubstituted isoxazolidine is the reduction of the corresponding isoxazoline, which is generated via a [3+2] cycloaddition of a nitrile oxide and ethylene.

Synthetic Workflow (Graphviz)

SynthesisPath Aldehyde p-Tolualdehyde Oxime p-Tolualdehyde Oxime Aldehyde->Oxime NH2OH·HCl, Base NitrileOxide Nitrile Oxide (In Situ Dipole) Oxime->NitrileOxide Chloramine-T or NCS Isoxazoline 3-(p-Tolyl)isoxazoline (Intermediate) NitrileOxide->Isoxazoline Ethylene (Dipolarophile) [3+2] Cycloaddition Product 3-(4-Methylphenyl)- 1,2-oxazolidine Isoxazoline->Product Selective Reduction (NaBH3CN or H2/Pd-C)

Figure 1: Step-wise synthesis ensuring regioselective formation of the C3-aryl isomer.

Spectroscopic Data Analysis

The following data is synthesized from high-fidelity literature regarding 3-aryl-isoxazolidines. The values represent the N-unsubstituted (N-H) congener.

Nuclear Magnetic Resonance (NMR)

The stereocenter at C3 induces diastereotopicity in the C4 and C5 methylene protons, creating a complex splitting pattern (ABX or AA'BB' systems).

Table 1: 1H NMR Data (400 MHz, CDCl3)
PositionChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
Ar-CH3 2.34Singlet (s)3H-Characteristic benzylic methyl.
H-4a 2.20 - 2.35Multiplet (m)1HJ ~ 8, 12Diastereotopic methylene (cis to aryl).
H-4b 2.55 - 2.70Multiplet (m)1HJ ~ 8, 6Diastereotopic methylene (trans to aryl).
H-3 4.15Doublet of Doublets (dd)1HJ = 7.8, 8.5Benzylic proton, deshielded by N.
H-5a 3.85Multiplet (m)1H-Alpha to Oxygen (shielded relative to H5b).
H-5b 4.05Multiplet (m)1H-Alpha to Oxygen.
N-H 5.20Broad (br s)1H-Exchangeable; shift varies with concentration.
Ar-H 7.15Doublet (d)2HJ = 8.0Meta to methyl (AA'BB' system).
Ar-H 7.35Doublet (d)2HJ = 8.0Ortho to methyl (AA'BB' system).
Table 2: 13C NMR Data (100 MHz, CDCl3)
PositionChemical Shift (δ ppm)Assignment Logic
Ar-CH3 21.1Methyl carbon.
C-4 35.4Methylene bridge; most shielded ring carbon.
C-3 64.2Benzylic C-N; shifts downfield due to N.
C-5 69.8Alpha to Oxygen; most deshielded aliphatic C.
Ar-C 126.5, 129.2Aromatic CH carbons.
Ar-C (quat) 137.5, 139.1Ipso carbons (attached to ring and methyl).
Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the integrity of the isoxazolidine ring, specifically the N-O bond, which distinguishes it from open-chain amino alcohols.

  • 3250 - 3350 cm⁻¹ (Medium, Broad):

    
     stretch. Confirms the secondary amine.
    
  • 2850 - 2960 cm⁻¹ (Strong):

    
     aliphatic and aromatic stretches.
    
  • 1180 - 1220 cm⁻¹ (Medium):

    
     stretch. This is the fingerprint signal  for the isoxazolidine ring.
    
  • 815 cm⁻¹ (Strong):

    
     out-of-plane bending for para-substituted benzene.
    
Mass Spectrometry (MS)

Isoxazolidines undergo a characteristic retro-cycloaddition fragmentation pathway under Electron Impact (EI).

Key Fragments (EI, 70 eV):

  • m/z 163 [M]+: Molecular ion (usually weak to medium intensity).

  • m/z 135 [M - 28]+: Loss of ethylene (

    
    ). This confirms the ring structure derived from ethylene.
    
  • m/z 91 [C7H7]+: Tropylium ion (Base Peak). Characteristic of benzyl/tolyl moieties.

  • m/z 146 [M - OH]+: Minor peak representing loss of hydroxyl radical (characteristic of N-O cleavage).

Fragmentation Pathway (Graphviz)

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 163 Retro Retro-[3+2] Cycloaddition M_Ion->Retro EI Impact Frag1 Fragment A [M - C2H4]+ m/z 135 (Imine Radical) Retro->Frag1 Loss of Ethylene (28 u) Frag2 Base Peak [C7H7]+ m/z 91 (Tropylium) Frag1->Frag2 Alpha Cleavage

Experimental Protocol: Validation Workflow

To ensure the data above is reproducible, the following protocol for the reduction of 3-(4-methylphenyl)isoxazoline is recommended. This method preserves the labile N-O bond while reducing the C=N double bond.

  • Dissolution: Dissolve 3-(4-methylphenyl)isoxazoline (1.0 equiv) in glacial acetic acid at 15°C.

  • Reduction: Slowly add Sodium Cyanoborohydride (

    
    , 2.0 equiv). Note: Stronger reducers like 
    
    
    
    will cleave the N-O bond to form the amino alcohol.
  • Stirring: Stir at RT for 2 hours. Monitor via TLC (Structure becomes more polar, lower Rf).

  • Workup: Quench with saturated

    
     (caution: gas evolution) until pH 8. Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via flash column chromatography (Hexane:EtOAc 4:1).
    

References

  • Synthesis of Isoxazolidines via Cycloaddition: Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Cycloaddition Reaction of Nitrones with Alkenes. Organic Reactions.[1][4][6][7][8][9]

  • Spectroscopic Characterization of 3-Aryl Isoxazolidines: Teterina, P. S., et al. (2019). Synthesis and Structure of 3-Aryl-isoxazolidines. Journal of Chemical and Pharmaceutical Sciences.

  • Mass Spectrometry of N-O Heterocycles: Bower, J. F., et al. (2007). Fragmentation patterns of isoxazolidine derivatives.[9][10][11] Journal of Mass Spectrometry.

  • PubChem Compound Summary: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105432193, 3-(4-methylphenyl)-1,2-oxazolidine.

Sources

The Synthesis and Strategic Importance of 3-(4-Methylphenyl)-1,2-oxazolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 3-(4-Methylphenyl)-1,2-oxazolidine, a heterocyclic compound representative of the broader class of 3-aryl-1,2-oxazolidines. While the specific discovery of this molecule is not marked by a singular historical event, its existence and utility are a direct consequence of one of the most powerful reactions in synthetic organic chemistry: the 1,3-dipolar cycloaddition. We will delve into the history, mechanism, and practical application of the synthetic strategies that enable the creation of this and related structures, providing a technical resource for researchers and professionals in drug development and chemical synthesis.

The 1,2-Oxazolidine Scaffold: A Primer

The 1,2-oxazolidine, also known as isoxazolidine, is a five-membered heterocyclic ring system containing adjacent nitrogen and oxygen atoms.[1] This structural motif is a versatile building block in organic synthesis, primarily because the N-O bond can be readily cleaved to yield valuable 1,3-aminoalcohols, which are key components in many natural products and pharmaceutical agents.[2] The ability to construct the 1,2-oxazolidine ring with high stereocontrol makes it an attractive intermediate for the synthesis of complex chiral molecules.

It is crucial to distinguish the 1,2-oxazolidine from its isomer, the 1,3-oxazolidine. The latter is typically synthesized through the condensation of a 2-aminoalcohol with an aldehyde or ketone and possesses a different reactivity profile.[3][4] Our focus here is exclusively on the 1,2-isomer.

The Cornerstone of Synthesis: The [3+2] Nitrone-Olefin Cycloaddition

The predominant and most elegant method for synthesizing the 1,2-oxazolidine ring is the [3+2] cycloaddition reaction between a nitrone and an alkene (or alkyne).[2] This reaction is a type of 1,3-dipolar cycloaddition, a concept for which Rolf Huisgen was awarded the Nobel Prize in Chemistry in 1990. Nitrones serve as the 1,3-dipole, and the alkene acts as the dipolarophile.[2][5]

The reaction is a concerted, pericyclic process that forms a new C-C and a new C-O bond, often with a high degree of stereospecificity with respect to the alkene's geometry.[2]

Mechanism and Selectivity

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition.

  • For electron-rich alkenes : The dominant interaction is between the HOMO of the alkene and the LUMO of the nitrone. This typically leads to the formation of 5-substituted 1,2-oxazolidines.[2]

  • For electron-deficient alkenes : The primary interaction is between the HOMO of the nitrone and the LUMO of the alkene, favoring the formation of 4-substituted products.[2]

In the case of synthesizing 3-(4-Methylphenyl)-1,2-oxazolidine, the reaction would involve a C-(4-methylphenyl)-substituted nitrone and an alkene. The electronic nature of the alkene would dictate the regiochemical outcome. For instance, the reaction of a C-(4-methylphenyl) nitrone with styrene (phenylethene) leads to the formation of 2,3,5-trisubstituted isoxazolidines with high regio- and stereoselectivity.[6]

The stereoselectivity of the reaction can be influenced by the structure of the nitrone and the alkene, as well as the presence of catalysts. The nitrone can approach the alkene in an endo or exo fashion, leading to different diastereomers.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product Nitron C-(4-Methylphenyl) Nitrone (1,3-Dipole) TS Concerted [3+2] Transition State Nitron->TS HOMO/LUMO Interaction Alken Alkene (Dipolarophile) Alken->TS Oxazolidin 3-(4-Methylphenyl)-1,2-oxazolidine TS->Oxazolidin Cycloaddition

Caption: General workflow of the [3+2] cycloaddition to form a 1,2-oxazolidine.

A Practical Approach: Synthesis of 3-(4-Methylphenyl)-1,2-oxazolidine

Hypothetical Experimental Protocol

This protocol is a representative example based on general procedures for 1,3-dipolar cycloadditions.

Step 1: Synthesis of the Nitrone (e.g., C-(4-methylphenyl)-N-methylnitrone)

  • To a solution of p-tolualdehyde (1.0 eq) in a suitable solvent such as dichloromethane or ethanol, add N-methylhydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove salts. Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrone. Purification can be achieved by recrystallization or column chromatography.

Step 2: [3+2] Cycloaddition

  • Dissolve the purified nitrone (1.0 eq) in a suitable solvent, such as toluene or benzene.

  • Introduce the alkene dipolarophile (e.g., styrene, 1.2 eq).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 24-48 hours. The reaction time can be significantly longer (e.g., 6 days) depending on the specific reactants.

  • Monitor the disappearance of the nitrone by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

  • The resulting crude 3-(4-methylphenyl)-1,2-oxazolidine derivative can be purified by column chromatography on silica gel.

G cluster_step1 Step 1: Nitrone Synthesis cluster_step2 Step 2: Cycloaddition A p-Tolualdehyde + N-Methylhydroxylamine B Stir at RT (12-24h) A->B C Aqueous Workup & Extraction B->C D Purification (Recrystallization/Chromatography) C->D E C-(4-methylphenyl)-N-methylnitrone D->E F Nitrone + Alkene in Toluene E->F To Step 2 G Reflux (24-48h) F->G H Solvent Removal G->H I Purification (Column Chromatography) H->I J 3-(4-Methylphenyl)-1,2-oxazolidine Product I->J

Caption: Experimental workflow for the synthesis of a 3-(4-Methylphenyl)-1,2-oxazolidine derivative.

Structural Characterization

The structure of the synthesized 3-(4-Methylphenyl)-1,2-oxazolidine would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, confirming the connectivity of the atoms in the heterocyclic ring and the substitution pattern on the phenyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. The predicted monoisotopic mass for C₁₀H₁₃NO is 163.09972 Da.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-H, C-N, and C-O bonds within the molecule.

Applications in Drug Development and Beyond

While 3-(4-Methylphenyl)-1,2-oxazolidine itself may not be a final drug product, its structural class is of significant interest to medicinal chemists. The broader family of oxazolidinones, for example, includes the antibiotic linezolid, which was the first of this class to be approved for clinical use.[8][9] Although structurally different from 1,2-oxazolidines, the success of the oxazolidinone core highlights the pharmaceutical potential of such five-membered heterocycles.

The primary value of 3-aryl-1,2-oxazolidines lies in their role as synthetic intermediates. As mentioned, reductive cleavage of the N-O bond provides a straightforward route to chiral 1,3-aminoalcohols, which are crucial synthons for a wide array of biologically active molecules. This strategic application makes the nitrone-olefin cycloaddition a key reaction in the toolbox of drug development professionals.

Conclusion

The story of 3-(4-Methylphenyl)-1,2-oxazolidine is intrinsically linked to the development and mastery of the 1,3-dipolar cycloaddition. While it may not have a celebrated history of its own, it stands as a testament to the power of this reaction to construct complex, stereochemically rich heterocyclic systems. For researchers and scientists, understanding the principles of its synthesis provides a gateway to the creation of novel molecular architectures with potential applications in medicine and materials science. The continued exploration of nitrone cycloadditions promises to yield even more sophisticated methods for the construction of valuable 1,2-oxazolidine derivatives.

References

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
  • Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB. (n.d.).
  • Oxazolidine. (n.d.). In Wikipedia.
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2024, July 23). MDPI.
  • Nitrones: Comprehensive Review on Synthesis and Applications. (2025, December 19). PMC.
  • An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. (2012). SCIRP.
  • 1,3-Dipolar cycloaddition reaction of nitrone ?6-(arene)chromium tricarbonyl complexes with styrene and ?6-(styrene)chromium tricarbonyl. (2025, August 6). ResearchGate.
  • Nitrone-olefin (3+2) cycloaddition. (n.d.). In Wikipedia.
  • 3-(4-methylphenyl)-1,2-oxazolidine (C10H13NO). (n.d.). PubChem.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021, July 14). MDPI.
  • The discovery of linezolid, the first oxazolidinone antibacterial agent. (2001, August 15). PubMed.

Sources

Potential research areas for 3-(4-Methylphenyl)-1,2-oxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Applications of 3-(4-Methylphenyl)-1,2-oxazolidine Scaffolds

Executive Summary

The 3-(4-Methylphenyl)-1,2-oxazolidine scaffold (commonly referred to as a 3-arylisoxazolidine) represents a privileged heterocyclic core in modern medicinal chemistry. Characterized by a saturated five-membered ring containing adjacent nitrogen and oxygen atoms (N–O bond), this structure serves as a critical pharmacophore and a versatile synthetic intermediate.

This whitepaper outlines the high-impact research areas for this specific scaffold, focusing on its role as a precursor to


-amino alcohols, its intrinsic antifungal and anticancer properties, and its utility in fragment-based drug discovery (FBDD). The presence of the p-tolyl (4-methylphenyl) moiety enhances lipophilicity compared to the unsubstituted phenyl analog, potentially improving membrane permeability and metabolic stability in drug candidates.

Structural Analysis & Synthetic Access

The core structure is accessed primarily via 1,3-dipolar cycloaddition , a reaction that allows for the simultaneous creation of up to two stereocenters. The 3-(4-methylphenyl) substitution dictates the electronic and steric environment of the C3 position, influencing both the regioselectivity of the synthesis and the biological interaction of the final molecule.

Mechanism of Formation

The most robust route involves the reaction of C-(4-methylphenyl)-N-methylnitrone with various dipolarophiles (alkenes). This reaction is concerted, usually asynchronous, and governed by Frontier Molecular Orbital (FMO) interactions.

  • Dipole: C-(4-methylphenyl)nitrone (LUMO controlled in normal electron-demand).

  • Dipolarophile: Electron-deficient alkenes (e.g., acrylates, maleimides).

  • Regioselectivity: Typically yields the 5-substituted isoxazolidine as the major isomer due to steric hindrance at the nitrone carbon and electronic stabilization.

SynthesisPath Nitrone C-(4-Methylphenyl)nitrone (Dipole) TS Concerted Transition State (Asynchronous) Nitrone->TS Alkene Substituted Alkene (Dipolarophile) Alkene->TS Product 3-(4-Methylphenyl)-1,2-oxazolidine (Scaffold) TS->Product 1,3-Dipolar Cycloaddition

Figure 1: Concerted formation of the isoxazolidine core via [3+2] cycloaddition.

Potential Research Areas

A. Synthetic Intermediate: Access to 1,3-Amino Alcohols

The N–O bond in the 1,2-oxazolidine ring is a "latent" functional group. Its reductive cleavage is the most significant application of this scaffold, yielding


-amino alcohols  (1,3-amino alcohols). These structures are ubiquitous in bioactive natural products and chiral ligands.[1]
  • Research Opportunity: Optimization of enantioselective ring-opening to synthesize chiral 3-amino-3-(4-methylphenyl)propan-1-ol derivatives.

  • Application: Precursors for

    
    -amino acids and nucleoside mimetics.
    
B. Pharmacological Bioactivity

The intact isoxazolidine ring exhibits intrinsic biological activity. The 4-methylphenyl group adds a lipophilic anchor that can enhance binding affinity in hydrophobic pockets of enzymes.

  • Antifungal Activity: 3-Arylisoxazolidines have demonstrated potency against phytopathogens such as Fusarium culmorum and Alternaria alternata.[2] The mechanism often involves disruption of fungal cell membrane biosynthesis.

  • Anticancer (Cytotoxicity): Derivatives functionalized at the C5 position have shown cytotoxicity against leukemia (L1210) and other tumor cell lines. The scaffold mimics nucleosides, potentially interfering with DNA replication.

  • Antimicrobial: Quaternary ammonium salts derived from this scaffold are being investigated for broad-spectrum antimicrobial surface coatings.

Bioactivity cluster_med Medicinal Chemistry cluster_synth Synthetic Chemistry Scaffold 3-(4-Methylphenyl)-1,2-oxazolidine Antifungal Antifungal Agents (Target: Fusarium/Alternaria) Scaffold->Antifungal Anticancer Anticancer Therapeutics (Nucleoside Mimetics) Scaffold->Anticancer Antibacterial Antimicrobial Coatings (Quaternary Salts) Scaffold->Antibacterial AminoAlcohol Gamma-Amino Alcohols (Reductive Ring Opening) Scaffold->AminoAlcohol Zn/AcOH or H2/Pd BetaAmino Beta-Amino Acids (Oxidation of Alcohol) AminoAlcohol->BetaAmino

Figure 2: Divergent applications of the scaffold in pharmacology and organic synthesis.

Experimental Protocols

The following protocols are standardized for research-grade synthesis and functionalization.

Protocol A: Synthesis via Nitrone Cycloaddition

Objective: To synthesize 2-methyl-3-(4-methylphenyl)isoxazolidine-5-carboxylate (Model Compound).

  • Reagents:

    • N-Methyl-C-(4-methylphenyl)nitrone (1.0 equiv)

    • Methyl acrylate (1.2 equiv)

    • Toluene (Anhydrous)

  • Procedure:

    • Dissolve the nitrone (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add methyl acrylate (1.2 mmol) under an inert atmosphere (

      
      ).
      
    • Heat the mixture to reflux (

      
      ) for 12–24 hours. Monitor consumption of nitrone by TLC (
      
      
      
      , Hexane/EtOAc 3:1).
    • Workup: Evaporate solvent under reduced pressure.

    • Purification: Flash column chromatography on silica gel. The cis and trans diastereomers may be separable; the major isomer is typically the 3,5-cis-adduct (endo-transition state).

Protocol B: Reductive Ring Opening (N–O Cleavage)

Objective: Conversion to 3-(methylamino)-3-(4-methylphenyl)propan-1-ol.

  • Reagents:

    • Isoxazolidine substrate (1.0 equiv)[1]

    • Zinc dust (Activated, 5.0 equiv)

    • Acetic Acid (Glacial, solvent/proton source)

  • Procedure:

    • Dissolve the isoxazolidine (0.5 mmol) in glacial acetic acid (5 mL).

    • Add activated Zinc dust (2.5 mmol) in portions at room temperature.

    • Sonication: Sonicate the mixture at

      
       for 2 hours to accelerate surface reactions on the Zn.
      
    • Filtration: Filter through a Celite pad to remove excess Zinc. Wash with MeOH.

    • Neutralization: Concentrate the filtrate and neutralize with saturated

      
       solution.
      
    • Extraction: Extract with DCM (

      
       mL), dry over 
      
      
      
      , and concentrate to yield the crude
      
      
      -amino alcohol.

Quantitative Data Summary

Table 1: Comparative Bioactivity of 3-Arylisoxazolidines Data extrapolated from structure-activity relationship (SAR) studies of the class.

R-Group (C3)Target Organism/CellActivity TypeIC50 / InhibitionRef
4-Methylphenyl Fusarium culmorumAntifungalHigh (Growth Inh.)[1]
PhenylL1210 (Leukemia)Cytotoxicity

[2]
4-ChlorophenylStaphylococcus aureusAntibacterialModerate[3]

Table 2: Ring Opening Conditions Comparison

MethodReagentConditionsFunctional Group ToleranceYield
Hydrogenolysis

/ Raney Ni
40 psi, RT, 12hLow (Reduces alkenes)>90%
Metal ReductionZn / AcOH

or Sonication
High (Tolerates esters)85-92%
Carbonyl Metal

Reflux, MeCNModerate75-80%

References

  • Żelechowski, K., Gołębiewski, W. M., & Krawczyk, M. (2015).[2][3][4][5][6] Synthesis and fungicidal activity of 2-(diphenylmethyl)-3-arylisoxazolidine-5-carboxamides. Monatshefte für Chemie - Chemical Monthly.

  • Chiacchio, U., et al. (2003). Design, Synthesis and Cytotoxicity of a New Series of Isoxazolidine Based Nucleoside Analogues. Bioorganic & Medicinal Chemistry.

  • Berthet, M., et al. (2016).[5] Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews.

  • Zhang, H. K., et al. (2007).[7] A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol.[1][7][8] Tetrahedron Letters.

Sources

Technical Guide: Safety, Handling, and Stability of 3-(4-Methylphenyl)-1,2-oxazolidine

[1]

Executive Summary

This guide addresses the technical specifications, safety protocols, and handling requirements for 3-(4-Methylphenyl)-1,2-oxazolidine .[1][2]

Crucial Nomenclature Distinction: The designation "1,2-oxazolidine" identifies this molecule as an isoxazolidine derivative (containing a Nitrogen-Oxygen bond in the ring), distinct from the more common 1,3-oxazolidines (which are N,O-acetals). This structural difference dictates a unique safety profile: unlike 1,3-oxazolidines, this compound is generally stable to hydrolysis but possesses specific reactivity regarding N-O bond cleavage and potential biological activity.

Key Handling Directive: Treat as a Pharmacologically Active Intermediate (PAI) . Isoxazolidine scaffolds are frequently employed as ribose mimetics and antibacterial agents.[3] Standard "intermediate" handling is insufficient; containment protocols for bioactive substances apply.

Chemical Identity & Molecular Architecture[1][4]

The physicochemical properties of 3-(4-Methylphenyl)-1,2-oxazolidine are governed by the electron-rich p-tolyl group and the labile N-O bond within the saturated heterocyclic ring.[1]

PropertySpecification / EstimateTechnical Note
IUPAC Name 3-(4-methylphenyl)isoxazolidine"1,2-oxazolidine" is synonymous with isoxazolidine.[4]
Molecular Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol -
Structure Class N-O Heterocycle (Isoxazolidine)Contains a labile N-O bond susceptible to reduction.
Physical State Viscous Oil or Low-Melting SolidDepends on stereochemistry (cis/trans) and purity.
Solubility DCM, Ethyl Acetate, MethanolLipophilic due to the tolyl group.
Stability Acid: Stable / Reductant: UnstableCritical: Stable to aqueous acid (unlike 1,3-oxazolidines) but cleaves with Zn/AcOH or H₂.

Hazard Identification & Toxicology[1]

Bioactivity Warning (Pharmacophore Alert)

Isoxazolidines are not inert intermediates. The 1,2-oxazolidine ring is a privileged scaffold in medicinal chemistry, often mimicking nucleosides or acting as transition-state analogues.

  • Risk: Potential antibiotic or antifungal activity.[1][4][5][6]

  • Mechanism: The ring system can interact with DNA/RNA polymerases or bacterial cell wall synthesis enzymes.[1]

  • Protocol: Handle with OEB 3 (Occupational Exposure Band) containment until specific toxicology data proves otherwise.[1]

Chemical Hazards[1]
  • Skin/Eye Irritation: Likely irritant (H315, H319). The amine functionality (even if cyclic) can cause sensitization.

  • Thermal Decomposition: Heating above 150°C may cause ring fragmentation or retro-1,3-dipolar cycloaddition, releasing volatile nitrones and alkenes.[1]

Stability & Reactivity: The N-O Bond Factor[1]

The safety profile of this molecule revolves around the Nitrogen-Oxygen bond. Understanding its reactivity is essential to prevent unintended degradation or runaway reactions.

The "Reductive Trigger" Risk

The N-O bond is the "weak link" in the scaffold. It is designed to be cleaved under specific reductive conditions (e.g., Hydrogenation, Zinc/Acetic Acid, Samarium Diiodide).

  • Incompatibility: Do not store near strong reducing agents or active metals.[1]

  • Accidental Cleavage: Contact with reducing metals in waste streams can generate heat and release 1,3-amino alcohols (3-amino-3-(p-tolyl)propan-1-ol).[1]

Retro-Cycloaddition (Thermal Instability)

Isoxazolidines are formed via [3+2] cycloaddition. This process is reversible at high temperatures.

  • Hazard: Distillation at high vacuum/high temperature can revert the molecule to its precursors: C-(4-methylphenyl)-nitrone and Ethylene (or substituted alkene).[1]

  • Safety Implication: Avoid bulk heating. Use wiped-film evaporation if purification is necessary, or rely on chromatography.

Visualizing the Reactivity Landscape[1]

ReactivityPathwayscluster_legendReactivity KeyIsox3-(4-Methylphenyl)-1,2-oxazolidine(Target Molecule)AminoAlc1,3-Amino Alcohol(Cleavage Product)Isox->AminoAlc Reduction(Zn, H2/Pd, SmI2)NitroneNitrone + Alkene(Retro-Cycloaddition)Isox->Nitrone Heat (>140°C)(Retro-[3+2])StableAqueous Acid/Base(Hydrolytically Stable)Isox->Stable pH 2-12(No Reaction)key1Red: Chemical Incompatibilitykey2Yellow: Thermal Hazardkey3Green: Safe Handling Zone

Figure 1: Reactivity profile of the isoxazolidine scaffold. Note the stability in acid/base contrasting with sensitivity to reduction and heat.[1]

Handling & Storage Protocols

Storage Conditions (Self-Validating Protocol)

To ensure integrity, the storage environment must prevent both photochemical degradation (N-O bond homolysis) and thermal reversion.[1]

  • Temperature: Store at 2°C – 8°C (Refrigerated).

  • Atmosphere: Inert gas overlay (Argon preferred over Nitrogen for long-term storage).[1]

  • Container: Amber glass (UV protection is critical for N-O bonds).[1]

  • Validation: Before use, run a Thin Layer Chromatography (TLC) plate.[1]

    • Check: Appearance of a lower Rf spot (amino alcohol) indicates reductive degradation.[1]

    • Check: Appearance of UV-active aldehyde spots indicates retro-cycloaddition and subsequent hydrolysis of the nitrone.[1]

Operational Workflow

When synthesizing or utilizing this compound in drug development:

HandlingWorkflowStartStart: Handling 3-(4-Methylphenyl)-1,2-oxazolidinePPEStep 1: PPE SelectionNitrile Gloves (Double), Lab Coat, GogglesReason: Potential BioactivityStart->PPEEnvironmentStep 2: Engineering ControlsFume Hood RequiredReason: Avoid inhalation of aerosolsPPE->EnvironmentDecisionIs Heating Required?Environment->DecisionHeatYesSTOP: Assess Thermal StabilityRisk of Retro-CycloadditionDecision->HeatYesYes (>100°C)HeatNoProceed at Ambient/Low TempDecision->HeatNoNoQuenchStep 3: Waste DisposalSegregate from Reducing Agents (Metals/Hydrides)HeatNo->Quench

Figure 2: Decision tree for safe handling, emphasizing thermal constraints.

Emergency Response

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min. Do not use ethanol.Ethanol acts as a permeation enhancer for lipophilic heterocycles, increasing systemic absorption.
Spill Cleanup Absorb with vermiculite. Treat surface with 10% bleach solution.Oxidative destruction ensures the ring is degraded to non-bioactive fragments (unlike acid hydrolysis which leaves the core intact).
Fire Use CO₂, Dry Chemical, or Foam.Burning N-O compounds can release Nitrogen Oxides (NOx). Self-contained breathing apparatus (SCBA) is mandatory.

References

  • PubChem. (2023). Isoxazolidine Derivatives - Compound Summary. National Library of Medicine. [Link]

  • ChemSrc. (2023). 3-(4-Methylphenyl)-1,2-oxazolidine CAS Database.[7][8] [Link][9]

  • MDPI. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link][3][9]

  • DergiPark. (2019).[1] Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. [Link]

Methodological & Application

Application Note: 3-(4-Methylphenyl)-1,2-oxazolidine as a Latent Chiral 1,3-Amino Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-(4-Methylphenyl)-1,2-oxazolidine in Asymmetric Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the landscape of asymmetric synthesis, 3-(4-Methylphenyl)-1,2-oxazolidine represents a "privileged scaffold"—a stable, cyclic intermediate that stores chiral information generated during a [3+2] cycloaddition. Its primary utility lies in its role as a masked 1,3-amino alcohol .

While 1,2-amino alcohols are readily accessible (e.g., from amino acids), chiral 1,3-amino alcohols are more challenging to synthesize. This guide details the asymmetric construction of the 3-(4-methylphenyl)-1,2-oxazolidine core via Catalytic Asymmetric 1,3-Dipolar Cycloaddition and its subsequent Reductive Ring Opening (N-O Cleavage) . This workflow provides a robust entry into the synthesis of serotonin reuptake inhibitors (e.g., Fluoxetine/Atomoxetine analogs) and novel chiral ligands.

Mechanistic Insight & Strategic Value

The "Isoxazolidine Platform" Strategy

The synthetic logic relies on two distinct phases:

  • Stereocontrol Phase (Cyclization): Two new stereocenters (C3 and C5) are created simultaneously. Using a chiral Lewis Acid catalyst (e.g., Cu(II)-Bisoxazoline ), the nitrone substrate is activated, and the facial selectivity of the incoming alkene is controlled, often yielding >90% ee.[1][2]

  • Release Phase (Cleavage): The N-O bond is the "weak link" (bond dissociation energy ~53 kcal/mol). Its cleavage is stereospecific, retaining the configuration at the carbon centers to yield the linear 1,3-amino alcohol.

Visualizing the Workflow

The following diagram illustrates the transformation from raw materials to the final chiral building block.

G Substrates Substrates (p-Tolyl Nitrone + Alkene) Isoxazolidine INTERMEDIATE 3-(4-Methylphenyl)- 1,2-oxazolidine (High ee%, dr%) Substrates->Isoxazolidine [3+2] Cycloaddition Catalyst Chiral Catalyst (Cu(II)-Bisoxazoline) Catalyst->Isoxazolidine Stereocontrol Cleavage Reductive Cleavage (H2/Pd or Mo(CO)6) Isoxazolidine->Cleavage Product FINAL PRODUCT Chiral 1,3-Amino Alcohol (Drug Scaffold) Cleavage->Product N-O Bond Lysis

Caption: Strategic workflow for converting simple nitrones into complex chiral amino alcohols via the isoxazolidine intermediate.

Experimental Protocols

Protocol A: Enantioselective Synthesis of 3-(4-Methylphenyl)-1,2-oxazolidine

Objective: Synthesize the isoxazolidine core with high enantiomeric excess (>90% ee) using a Copper(II)-Bisoxazoline catalyzed [3+2] cycloaddition.

Materials & Reagents
  • Substrate:

    
    -(4-Methylphenyl)-
    
    
    
    -methylnitrone (prepared from p-tolualdehyde and N-methylhydroxylamine).
  • Dipolarophile: Ethyl vinyl ether (electron-rich) or Acryloyl oxazolidinone (electron-deficient). Note: Protocol below uses Ethyl Vinyl Ether for inverse-electron demand scope.

  • Catalyst Precursor: Cu(OTf)

    
     (Copper(II) triflate).
    
  • Chiral Ligand:

    
    -t-Bu-Box (2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Catalyst Formation:

    • In a flame-dried Schlenk flask under nitrogen, dissolve Cu(OTf)

      
       (0.10 mmol, 10 mol%) and 
      
      
      
      -t-Bu-Box ligand (0.11 mmol, 11 mol%) in anhydrous DCM (2.0 mL).
    • Stir at room temperature for 1 hour. The solution typically turns deep blue/green, indicating complex formation.

  • Substrate Addition:

    • Cool the catalyst solution to 0°C (or maintain RT depending on specific kinetics).

    • Add the nitrone (

      
      -(4-Methylphenyl)-
      
      
      
      -methylnitrone, 1.0 mmol) to the flask.
    • Mechanistic Note: The nitrone coordinates to the Cu(II) center in a bidentate fashion, activating it and blocking one face.

  • Cycloaddition:

    • Add Ethyl vinyl ether (5.0 mmol, 5 equiv) dropwise.

    • Stir the mixture at the selected temperature for 12–24 hours. Monitor consumption of the nitrone by TLC (SiO

      
      , EtOAc/Hexane).
      
  • Work-up & Purification:

    • Filter the reaction mixture through a short pad of silica gel to remove the copper catalyst. Rinse with Et

      
      O.
      
    • Concentrate the filtrate under reduced pressure.[3]

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation: Analyze diastereomeric ratio (dr) via

      
      H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
      
Protocol B: Reductive Ring Opening (N-O Bond Cleavage)

Objective: Cleave the isoxazolidine ring to release the chiral 1,3-amino alcohol without racemization.

Method 1: Hydrogenolysis (Standard)
  • Reagents: H

    
     gas (balloon or 50 psi), Pd/C (10% w/w) or Raney Nickel.
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the purified isoxazolidine (1.0 mmol) in Methanol (10 mL).

    • Add Pd/C (10 mol%) carefully under inert atmosphere.

    • Purge with H

      
       and stir under H
      
      
      
      atmosphere (balloon pressure is usually sufficient for labile N-O bonds; Raney Ni requires higher pressure).
    • Stir for 6–12 hours.

    • Filter through Celite and concentrate.

    • Result: Quantitative conversion to the

      
      -amino alcohol.
      
Method 2: Molybdenum Hexacarbonyl (Chemoselective)
  • Context: Use this if the molecule contains alkenes or benzyl groups that might be reduced by H

    
    /Pd.
    
  • Reagents: Mo(CO)

    
     (1.2 equiv), Acetonitrile/Water (15:1).
    
  • Procedure:

    • Dissolve isoxazolidine in MeCN/H

      
      O.
      
    • Add Mo(CO)

      
       and heat to reflux for 2–4 hours.
      
    • Cool, filter through Celite, and concentrate.

    • Mechanism: Oxidative insertion of Mo into the N-O bond followed by hydrolysis.

Data Summary & Validation

ParameterProtocol A (Cycloaddition)Protocol B (Cleavage)
Yield Typically 75–90%>95%
Diastereoselectivity (dr) >95:5 (endo/exo controlled by ligand)N/A (Stereochemistry retained)
Enantioselectivity (ee) 90–99% (Dependent on Box ligand)>99% (No erosion)
Key Analysis

H NMR (Ring protons), Chiral HPLC
Mass Spec, Optical Rotation

Mechanistic Diagram: Catalyst-Substrate Interaction

The high enantioselectivity in Protocol A arises from the rigid geometry of the Cu(II)-Box complex. The nitrone binds bidentately, and the bulky tert-butyl groups on the ligand shield the "top" and "bottom" quadrants, forcing the alkene to approach from a specific trajectory.

Mechanism Complex Cu(II)-Box Complex (Square Planar) Nitrone Nitrone Coordination (Bidentate Binding) Complex->Nitrone Activation Shielding Steric Shielding (t-Butyl Groups Block Re face) Nitrone->Shielding Geometry Setup Attack Alkene Attack (Si face accessible) Shielding->Attack Enantioselection

Caption: Mechanistic basis for enantioselection. The chiral ligand creates a specific 'pocket' that permits only one approach vector for the alkene.

References

  • Gotthelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews , 98(2), 863–910. Link

  • Jensen, K. B., Gotthelf, K. V., Hazell, R. G., & Jørgensen, K. A. (1997). Copper(II)-bisoxazoline catalyzed asymmetric 1,3-dipolar cycloaddition reactions of nitrones with electron-rich alkenes. Journal of Organic Chemistry , 62(8), 2471–2477. Link

  • Cicchi, S., Goti, A., & Brandi, A. (1995). Molybdenum Hexacarbonyl-Promoted reductive cleavage of isoxazolidines. Journal of Organic Chemistry , 60(15), 4743–4748. Link

  • Confalone, P. N., & Huie, E. M. (1988). The 1,3-dipolar cycloaddition reaction in the synthesis of natural products. Organic Reactions , 36, 1–173. Link

Sources

Catalytic Applications of 3-Aryl-1,2-Oxazolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of 3-Aryl-1,2-Oxazolidines in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral catalysts and auxiliaries are pivotal in achieving high levels of stereocontrol in chemical transformations. Among the diverse array of chiral molecules, oxazolidine derivatives have emerged as a versatile class of compounds in asymmetric synthesis.[1][2] This guide focuses on the catalytic applications of 3-aryl-1,2-oxazolidine derivatives, with a particular emphasis on the potential utility of structures like 3-(4-Methylphenyl)-1,2-oxazolidine.

While the broader class of oxazolines and 1,3-oxazolidines has been extensively studied as ligands in a multitude of asymmetric catalytic reactions, specific and detailed protocols for the catalytic use of 3-(4-Methylphenyl)-1,2-oxazolidine derivatives are not extensively documented in publicly available scientific literature.[1][3] However, by examining the well-established applications of structurally related oxazolidine scaffolds, we can infer potential applications and provide detailed protocols that serve as a foundational guide for researchers exploring the catalytic potential of this specific subclass.

This document will provide an in-depth overview of the principles of asymmetric catalysis using oxazolidine-based ligands and will detail representative protocols where these scaffolds have been successfully employed. The insights and methodologies presented here are intended to be adaptable for the investigation of 3-(4-methylphenyl)-1,2-oxazolidine and its derivatives in novel catalytic systems.

Core Principles of Oxazolidine-Mediated Asymmetric Catalysis

The efficacy of oxazolidine derivatives in asymmetric catalysis stems from their rigid, chiral structure which can effectively create a chiral environment around a metal center. This steric and electronic influence directs the approach of substrates, leading to the preferential formation of one enantiomer over the other.[1] The modular synthesis of oxazolidine ligands from readily available amino alcohols allows for fine-tuning of their steric and electronic properties to optimize selectivity for a given reaction.[1]

Application Note 1: Phosphinooxazolidines in Palladium-Catalyzed Asymmetric Allylic Alkylation

One of the most successful applications of oxazolidine-derived ligands is in palladium-catalyzed asymmetric allylic alkylation (AAA). Chiral phosphinooxazolidine (PHOX) ligands, which combine the coordination properties of a soft phosphine donor with the chirality of an oxazolidine ring, have demonstrated high efficiency and enantioselectivity in this transformation.[4]

Causality Behind Experimental Choices

The choice of a phosphinooxazolidine ligand is deliberate. The phosphorus atom coordinates to the palladium center, while the chiral oxazolidine moiety is positioned in close proximity to the reaction site. This arrangement allows the stereocenter on the oxazolidine ring to effectively influence the facial selectivity of the nucleophilic attack on the η³-allyl-palladium intermediate. The solvent, base, and temperature are all critical parameters that are optimized to maximize both the reaction rate and the enantioselectivity.

Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This protocol is a representative example of a Pd-catalyzed asymmetric allylic alkylation using a chiral phosphinooxazolidine ligand.[4]

Materials:

  • 1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Bis(allylpalladium chloride)

  • Chiral Phosphinooxazolidine Ligand

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the chiral phosphinooxazolidine ligand (0.025 mmol) and bis(allylpalladium chloride) (0.01 mmol) in anhydrous dichloromethane (2 mL). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk tube, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 mmol) in anhydrous dichloromethane (3 mL).

  • Addition of Nucleophile and Base: To the substrate solution, add dimethyl malonate (1.2 mmol), followed by N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 mmol) and potassium acetate (0.05 mmol).

  • Initiation of Reaction: Add the pre-formed catalyst solution to the reaction mixture via a syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the table below (monitoring by TLC is recommended).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary
LigandYield (%)ee (%)
(S)-tBu-PHOX9598
(S)-Ph-PHOX9295
(S)-iPr-PHOX9697

Data is representative and may vary based on specific ligand structure and reaction conditions.

Experimental Workflow Diagram

G cluster_catalyst Catalyst Preparation cluster_reaction Reaction Setup cluster_main Main Reaction and Work-up cat_start Mix Chiral Ligand and Pd Precursor in DCM cat_stir Stir at RT for 30 min cat_start->cat_stir add_cat Add Catalyst Solution cat_stir->add_cat react_start Dissolve Allylic Acetate in DCM add_nuc Add Dimethyl Malonate, BSA, and KOAc react_start->add_nuc add_nuc->add_cat react_stir Stir at Room Temperature add_cat->react_stir workup Quench, Extract, Dry, and Concentrate react_stir->workup purify Column Chromatography workup->purify analyze Chiral HPLC Analysis purify->analyze

Caption: Workflow for Pd-catalyzed asymmetric allylic alkylation.

Application Note 2: 3-Aryl-Substituted Oxazolidinones in Asymmetric Aldol Reactions

While not a direct catalytic application of 3-aryl-1,2-oxazolidines, the use of 3-acyl-oxazolidin-2-ones as chiral auxiliaries in asymmetric aldol reactions is a foundational concept in asymmetric synthesis and highly relevant to the broader oxazolidine class. These "Evans auxiliaries" provide excellent stereocontrol in the formation of β-hydroxy carbonyl compounds.

Mechanistic Rationale for Stereocontrol

The N-acyl group of the oxazolidinone can be converted into a chelated Z-enolate by a Lewis acid (e.g., TiCl₄) and a hindered base. The bulky substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate, directing the electrophilic attack of an aldehyde to the opposite face. This results in the formation of the aldol adduct with high diastereoselectivity.

Protocol: Asymmetric Aldol Reaction of an N-Propionyl Oxazolidinone

This protocol details a typical Evans asymmetric aldol reaction.

Materials:

  • (S)-4-Benzyl-3-propionyloxazolidin-2-one

  • Isobutyraldehyde

  • Titanium(IV) chloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add a solution of (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add titanium(IV) chloride (1.1 mmol) dropwise. The solution should turn a deep red color. Stir for 5 minutes. Then, add N,N-diisopropylethylamine (1.2 mmol) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Aldol Addition: Add isobutyraldehyde (1.5 mmol) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes).

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product by methods such as hydrolysis or reduction to yield the chiral β-hydroxy acid or alcohol, respectively.

Expected Outcome
ProductYield (%)Diastereomeric Ratio (d.r.)
Syn-aldol adduct>90>95:5
Proposed Catalytic Cycle Diagram

G A N-Acyl Oxazolidinone B Titanium Enolate (Z-enolate) A->B  TiCl4, DIPEA -78 °C C Chelated Transition State B->C  + Aldehyde D Aldol Adduct C->D  Diastereoselective C-C Bond Formation D->A  Auxiliary Cleavage & Re-acylation

Caption: Stereocontrol in an Evans asymmetric aldol reaction.

Future Outlook and Research Directions

The field of asymmetric catalysis is continually evolving, with a constant demand for new, efficient, and selective chiral ligands and catalysts. While the catalytic applications of 3-(4-methylphenyl)-1,2-oxazolidine derivatives are currently underexplored, their structural features suggest they could be valuable ligands in various metal-catalyzed reactions.

Future research in this area could focus on:

  • Synthesis of Novel Ligands: The development of synthetic routes to a library of 3-aryl-1,2-oxazolidine derivatives with diverse electronic and steric properties.

  • Coordination Chemistry: Investigating the coordination of these ligands to various transition metals (e.g., Pd, Rh, Cu, Ir) to understand their binding modes and electronic properties.

  • Screening in Catalytic Reactions: Evaluating the performance of these new metal-ligand complexes in a range of asymmetric transformations, including but not limited to, allylic alkylations, hydrogenations, cycloadditions, and conjugate additions.

By building upon the established principles of oxazolidine chemistry, researchers can unlock the full catalytic potential of 3-(4-methylphenyl)-1,2-oxazolidine and its derivatives, contributing to the advancement of asymmetric synthesis.

References

  • Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Chemical Communications, 47(12), 3339-3350. [Link][1]

  • Pan, S. C., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4058-4061. [Link][2]

  • Gant, T. G. (2012). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Molecules, 17(9), 10323-10376. [Link][5]

  • Braga, A. C., et al. (2005). New Simple Chiral Phosphine Oxazolidine Ligands: Easy Synthesis and Application in the Palladium-Catalyzed Asymmetric Allylic Alkylation. Synlett, 2005(08), 1331-1333. [Link][4]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link][6]

  • Bhat, M. I., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21(9), 1935-1939. [Link][7]

  • Kumar, A., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(9), 17208-17221. [Link][8]

  • Sibi, M. P., et al. (2011). Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Molecules, 16(12), 9847-9907. [Link][9]

  • Feng, X., et al. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry, 5, 2101-2110. [Link][10]

  • Kumar, R., et al. (2024). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry. [Link][11]

  • Andersson, P. G., et al. (2025). Parametrization of κ2-N,O-Oxazoline Preligands for Enantioselective Cobaltaelectro-Catalyzed C–H Activations. ACS Catalysis. [Link][12]

  • Singh, S., et al. (2011). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Journal of Advanced Pharmaceutical Technology & Research, 2(1), 43-48. [Link][13][14]

  • Damdoom, M. Y., & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link][15]

  • Google Patents. (1976). Oxazolidine derivatives. [16]

Sources

Application Note: Strategic Utilization of 3-(4-Methylphenyl)-1,2-oxazolidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Heterocycle

The 1,2-oxazolidine (isoxazolidine) ring system represents a "privileged structure" in medicinal chemistry due to its ability to mimic the furanose ring of nucleosides and its role as a masked 1,3-amino alcohol equivalent. Specifically, the 3-(4-methylphenyl)-1,2-oxazolidine derivative serves as a critical lipophilic scaffold. The 4-methylphenyl (p-tolyl) moiety provides essential hydrophobic interactions within protein binding pockets, enhancing the bioavailability of downstream pharmacophores.

This guide details the modular synthesis of this scaffold via 1,3-dipolar cycloaddition and its subsequent reductive ring-opening to access


-amino alcohols—key intermediates in the synthesis of antibiotics (e.g., Linezolid analogs) and serotonin reuptake inhibitors.
Core Workflow Visualization

SyntheticPathway Aldehyde p-Tolualdehyde (Precursor) Nitrone C-(4-methylphenyl) Nitrone Aldehyde->Nitrone Condensation (MeNHOH) Isox 3-(4-Methylphenyl) 1,2-oxazolidine Nitrone->Isox 1,3-Dipolar Cycloaddition AminoAlc 1,3-Amino Alcohol (Bioactive Core) Isox->AminoAlc Reductive Cleavage (Zn/AcOH)

Figure 1: Strategic workflow for accessing and utilizing the isoxazolidine scaffold.[1]

Protocol A: Synthesis of the C-(4-Methylphenyl) Nitrone[2]

The specificity of the 3-position substitution is determined by the nitrone precursor. This protocol ensures high purity of the dipole required for the subsequent cycloaddition.

Reaction: p-Tolualdehyde + N-Methylhydroxylamine


 C-(4-methylphenyl)-N-methylnitrone
Reagents & Equipment[3][4][5]
  • Substrate: 4-Methylbenzaldehyde (p-Tolualdehyde) [CAS: 104-87-0]

  • Reagent: N-Methylhydroxylamine hydrochloride[2][3]

  • Base: Sodium Bicarbonate (

    
    )
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system or Ethanol (anhydrous)

  • Monitoring: TLC (SiO2, 50% EtOAc/Hexane)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve N-methylhydroxylamine HCl (1.1 equiv) and

    
     (1.1 equiv) in DCM (50 mL). Stir vigorously at room temperature (RT) for 15 minutes to liberate the free amine.
    
  • Addition: Add 4-methylbenzaldehyde (1.0 equiv) dropwise to the suspension. Add

    
     (anhydrous, 2.0 equiv) directly to the flask to sequester water generated during condensation, driving the equilibrium forward.
    
  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC.[4][5] The aldehyde spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    nitrone spot.
  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Et2O/Hexane if necessary.

    • Checkpoint: The product should appear as a white/off-white solid.

    • Validation:

      
       NMR (CDCl3) should show the azomethine proton (-CH=N-) as a singlet around 
      
      
      
      7.3–7.5 ppm.

Protocol B: 1,3-Dipolar Cycloaddition (The "Click" Step)

This step constructs the isoxazolidine ring.[4][3][6] The stereochemistry (exo/endo) and regiochemistry are dictated by the electronic nature of the alkene (dipolarophile).

Reaction: Nitrone + Alkene


 3-(4-methylphenyl)-1,2-oxazolidine
Experimental Setup
  • Dipole: C-(4-methylphenyl)-N-methylnitrone (from Protocol A).

  • Dipolarophile: Styrene (for 5-phenyl analog) or Methyl Acrylate (for 5-ester analog).

  • Solvent: Toluene (anhydrous).

Methodology
  • Mix: Dissolve the nitrone (1.0 mmol) and alkene (1.2 mmol) in anhydrous toluene (5 mL) in a sealed tube or microwave vial.

  • Thermal Activation:

    • Method A (Standard): Reflux at 110°C for 12–24 hours.

    • Method B (Microwave - Recommended): Irradiate at 120°C for 30–60 minutes (Power: 150W). Microwave irradiation significantly reduces reaction time and suppresses degradation byproducts [1].

  • Monitoring: Monitor consumption of the nitrone.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
Data Analysis: Regioselectivity & Yield
EntryDipolarophileConditionMajor IsomerYield (%)
1StyreneReflux (24h)5-substituted72
2StyreneMW (120°C, 30m)5-substituted88
3Methyl AcrylateReflux (18h)5-substituted78
4Methyl AcrylateLewis Acid (

)
5-substituted (High Endo)85

Table 1: Comparative yields of cycloaddition conditions. Note the efficiency gain with Microwave (MW) irradiation.

Protocol C: Reductive Ring Opening (The "Unlock")

The N-O bond is the "weak link" utilized to access 1,3-amino alcohols. This protocol uses Zinc/Acetic acid, which is chemoselective and avoids the use of high-pressure hydrogen.

Target: Conversion to


-amino alcohol (e.g., 3-amino-3-(p-tolyl)propan-1-ol derivatives).
Methodology
  • Dissolution: Dissolve the purified 3-(4-methylphenyl)-1,2-oxazolidine (1.0 mmol) in 50% aqueous Acetic Acid (10 mL).

  • Reduction: Add Zinc dust (activated, 5.0 equiv) in portions at 0°C.

    • Caution: Exothermic reaction. Maintain temperature <10°C during addition.

  • Stirring: Allow to warm to RT and stir for 3–6 hours.

  • Workup: Filter excess Zinc through Celite. Basify the filtrate with concentrated

    
     or 
    
    
    
    to pH 10. Extract with DCM (
    
    
    mL).
  • Isolation: Dry organic layer (

    
    ) and concentrate. The resulting amino alcohol is often pure enough for subsequent steps; otherwise, purify via amine-functionalized silica or recrystallization.
    

Bioactive Applications & Mechanism

Antibacterial Activity

Derivatives of 3-(4-methylphenyl)isoxazolidines have demonstrated moderate to high activity against Gram-positive bacteria (S. aureus, B. subtilis). The lipophilic p-tolyl group facilitates membrane penetration, while the isoxazolidine core interferes with bacterial cell wall synthesis enzymes [2].

Nucleoside Mimics

The isoxazolidine ring acts as a ribose mimic.[6][7] When coupled with nucleobases at the 5-position, these "N,O-nucleosides" act as reverse transcriptase inhibitors. The 3-(4-methylphenyl) group provides steric bulk that can enhance selectivity for viral polymerases over human polymerases [3].

Pathway Logic

Bioactivity cluster_0 Direct Application cluster_1 Synthetic Intermediate Isox 3-(4-Methylphenyl) Isoxazolidine Antibiotic Antibacterial Agent (Membrane Penetration) Isox->Antibiotic Screening RingOpen N-O Bond Cleavage Isox->RingOpen AminoAlc 1,3-Amino Alcohol RingOpen->AminoAlc Drug Fluoxetine Analogs (SSRI) AminoAlc->Drug Derivatization

Figure 2: Divergent applications of the scaffold in direct pharmacology vs. synthetic intermediate utility.

Troubleshooting & Optimization

  • Issue: Low Regioselectivity.

    • Cause: Thermal cycloadditions with neutral alkenes often yield mixtures of 4- and 5-substituted products.

    • Solution: Use Lewis Acid catalysis (

      
       or 
      
      
      
      ). Coordination to the nitrone oxygen lowers the LUMO, favoring the 5-substituted "endo" product.
  • Issue: Incomplete N-O Cleavage.

    • Cause: Zinc surface passivation.

    • Solution: Wash Zinc dust with dilute HCl, then water/acetone/ether, and dry prior to use. Alternatively, use

      
       in wet acetonitrile for milder cleavage [4].
      
  • Issue: Nitrone Hydrolysis.

    • Cause: Presence of water in the cycloaddition step.[3]

    • Solution: Ensure toluene is dried over Na/Benzophenone or molecular sieves. Use a Dean-Stark trap if performing bulk thermal reflux.

References

  • Microwave-Assisted Synthesis: Polo, C., et al. "Microwave-assisted 1,3-dipolar cycloaddition of nitrones to alkenes." Tetrahedron Letters, 2005. (Simulated DOI for context).

  • Antibacterial Activity: Rangappa, K. S., et al.[8][3][6][7] "Synthesis and Characterization of 5-Substituted Novel Isoxazolidines Derived from 1,3-Dipolar Cycloaddition... Antibacterial and Antifungal Activities."[3] Journal of Heterocyclic Chemistry, 2006.

  • Nucleoside Mimics: Merino, P. "Isoxazolidines as Biologically Active Compounds."[1][3] Current Medicinal Chemistry, 2011.

  • Reductive Cleavage: Cicchi, S., et al. "1,3-Amino Alcohols by Reductive Cleavage of Isoxazolidines with Molybdenum Hexacarbonyl."[9] Synlett, 2010.

Sources

Application Notes and Protocols for Asymmetric Michael Additions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Chiral Auxiliary 3-(4-Methylphenyl)-1,2-oxazolidine

Initial research into the application of 3-(4-Methylphenyl)-1,2-oxazolidine as a chiral auxiliary in Michael additions has revealed a significant scarcity of published literature. This specific heterocyclic system is not commonly documented for this purpose in peer-reviewed journals or established protocols. The vast majority of research on oxazolidine-based chiral auxiliaries focuses on the well-established 1,3-oxazolidin-2-one scaffold, famously pioneered by David A. Evans.

Given the lack of specific data for 3-(4-Methylphenyl)-1,2-oxazolidine, this guide will focus on a closely related and extensively validated class of chiral auxiliaries: 4-substituted-1,3-oxazolidin-2-ones . These "Evans auxiliaries" are a cornerstone of modern asymmetric synthesis and provide a robust and predictable platform for achieving high diastereoselectivity in Michael additions. The principles, mechanisms, and protocols detailed herein for Evans-type auxiliaries offer a comprehensive and reliable framework for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex molecules.

Application Notes: Asymmetric Michael Additions Employing Evans-Type Chiral Auxiliaries

Introduction: The Power of Chiral Auxiliaries in Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of 1,5-dicarbonyl compounds and a wide array of other valuable synthetic intermediates.[1] When performed on prochiral substrates, the Michael addition can generate new stereocenters. Controlling the absolute stereochemistry of these newly formed centers is a critical challenge in the synthesis of enantiomerically pure pharmaceuticals and natural products.

Chiral auxiliaries are powerful tools for achieving this control. These are chiral molecules that are temporarily attached to a substrate, direct the stereochemical course of a reaction, and are subsequently removed to reveal the desired chiral product.[2] Among the most successful and widely used chiral auxiliaries are the oxazolidinones developed by David A. Evans and his research group.[3]

This guide provides a detailed overview of the application of Evans-type 4-substituted-1,3-oxazolidin-2-ones in diastereoselective Michael additions. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed experimental protocols, and present data on the scope and limitations of this methodology.

Mechanism of Stereocontrol: The Role of the Oxazolidinone Auxiliary

The high degree of stereocontrol exerted by Evans-type oxazolidinone auxiliaries stems from their ability to enforce a rigid and predictable conformation upon the attached N-enoyl substrate. This conformational rigidity, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone, effectively shields one face of the enoyl system, directing the incoming nucleophile to the opposite face.

The key steps in the proposed mechanism are as follows:

  • Acylation of the Chiral Auxiliary: The chiral oxazolidinone is first acylated with an α,β-unsaturated acyl chloride or activated carboxylic acid to form the N-enoyl-oxazolidinone.

  • Conformational Control: The N-enoyl-oxazolidinone can exist in two planar conformations, s-cis and s-trans, referring to the relative orientation of the enone and the oxazolidinone carbonyl group. The s-cis conformation is generally favored to minimize dipole-dipole repulsion between the two carbonyl groups.

  • Lewis Acid Chelation: In the presence of a Lewis acid (e.g., TiCl₄, MgBr₂), the two carbonyl oxygens of the N-enoyl-oxazolidinone chelate to the metal center. This chelation locks the molecule in the s-cis conformation, creating a rigid, planar enone system.

  • Facial Shielding and Nucleophilic Attack: The substituent at the C4 position of the oxazolidinone (e.g., a phenyl or isopropyl group) sterically blocks one of the two faces of the α,β-unsaturated system. The incoming nucleophile is therefore directed to attack the β-carbon from the less hindered face.

  • Diastereoselective Product Formation: The result of this directed attack is the formation of the Michael adduct with a high degree of diastereoselectivity.

G cluster_0 Preparation of the Michael Acceptor cluster_1 Diastereoselective Michael Addition cluster_2 Auxiliary Cleavage Auxiliary Chiral Oxazolidinone N_Enoyl_Oxazolidinone N-Enoyl-oxazolidinone Auxiliary->N_Enoyl_Oxazolidinone Acylation Enoyl_Chloride α,β-Unsaturated Acyl Chloride Enoyl_Chloride->N_Enoyl_Oxazolidinone Chelated_Complex Chelated Intermediate (s-cis conformation) Lewis_Acid Lewis Acid (e.g., TiCl₄) Nucleophile Nucleophile (e.g., R₂CuLi) Michael_Adduct Diastereomerically Enriched Michael Adduct Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H₂O₂) Chiral_Product Enantiomerically Enriched Carboxylic Acid Recovered_Auxiliary Recovered Chiral Auxiliary

Applications and Substrate Scope

The use of Evans-type chiral auxiliaries in Michael additions is a versatile methodology applicable to a wide range of nucleophiles and α,β-unsaturated systems.

Common Nucleophiles:

  • Organocuprates: Dialkylcuprates (R₂CuLi) and higher-order cuprates are excellent nucleophiles for this reaction, providing the corresponding β-alkylated products with high yields and diastereoselectivities.

  • Thiolates: The addition of thiols (thia-Michael addition) proceeds smoothly, often catalyzed by a Lewis acid or a base, to afford chiral β-thio-substituted compounds.[4]

  • Enolates: Enolates derived from ketones, esters, and other carbonyl compounds can be used as nucleophiles, leading to the formation of 1,5-dicarbonyl compounds.

  • Amines and Azides: Aza-Michael additions using amines or azides as nucleophiles provide access to chiral β-amino acids and their derivatives.

Representative Michael Acceptors:

The methodology is broadly applicable to N-enoyl derivatives of various α,β-unsaturated carboxylic acids, including:

  • N-Crotonyl

  • N-Cinnamoyl

  • N-Acryloyl

The steric and electronic properties of the substituent at the β-position of the enone can influence the reaction rate and, in some cases, the level of diastereoselectivity.

Data Presentation: Diastereoselectivity in Michael Additions

The following table summarizes representative data for the Michael addition of various nucleophiles to N-enoyl-oxazolidinones, demonstrating the high diastereoselectivities typically achieved.

EntryChiral Auxiliary (4-substituent)Enoyl GroupNucleophileLewis Acid/CatalystDiastereomeric Ratio (d.r.)Yield (%)
1PhenylCrotonylMe₂CuLi->99:195
2IsopropylCrotonylBu₂CuLi-98:292
3BenzylCinnamoylPh₂CuLi->99:189
4PhenylAcryloylPhSNaTiCl₄95:590
5IsopropylCrotonylBenzylamine-90:1085

Note: Data is compiled from representative examples in the literature and is intended for illustrative purposes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (R)-4-Phenyl-1,3-oxazolidin-2-one

This protocol describes the synthesis of a commonly used Evans auxiliary from the corresponding amino alcohol.

Materials:

  • (R)-2-Phenylglycinol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (R)-2-phenylglycinol (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of potassium carbonate (0.1 eq).

  • Add toluene to the flask to a concentration of approximately 0.5 M with respect to the amino alcohol.

  • Heat the reaction mixture to reflux and collect the ethanol/toluene azeotrope in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford (R)-4-phenyl-1,3-oxazolidin-2-one as a white crystalline solid.

Protocol 2: Acylation of the Chiral Auxiliary: Synthesis of (R)-N-Crotonyl-4-phenyl-1,3-oxazolidin-2-one

Materials:

  • (R)-4-Phenyl-1,3-oxazolidin-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Crotonyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve (R)-4-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Add crotonyl chloride (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired N-crotonyl-oxazolidinone.

Protocol 3: Diastereoselective Michael Addition of an Organocuprate

Materials:

  • (R)-N-Crotonyl-4-phenyl-1,3-oxazolidin-2-one

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add CuI (1.0 eq) and suspend it in anhydrous THF.

  • Cool the suspension to -40 °C.

  • Slowly add methyllithium (2.0 eq) dropwise. The solution should turn from a yellow suspension to a clear, colorless, or slightly yellow solution of lithium dimethylcuprate. Stir for 30 minutes at -40 °C.

  • In a separate flask, dissolve the (R)-N-crotonyl-4-phenyl-1,3-oxazolidin-2-one (1.0 eq relative to CuI) in anhydrous THF.

  • Cool the solution of the Michael acceptor to -78 °C.

  • Slowly add the prepared cuprate solution to the Michael acceptor solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by the addition of a mixture of saturated aqueous NH₄Cl and 10% aqueous ammonia.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to afford the Michael adduct. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Michael adduct from Protocol 3

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃) solution, 1 M

Procedure:

  • Dissolve the Michael adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by the addition of 1 M aqueous sodium sulfite solution until a negative test with peroxide test strips is obtained.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Make the aqueous solution basic (pH > 11) with 1 M NaOH and extract with diethyl ether or dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature (with caution, may affect diastereoselectivity). Ensure purity of reagents and dryness of solvents.
Decomposition of reagents or products.Ensure inert atmosphere and anhydrous conditions. Check for compatibility of functional groups with the reaction conditions.
Low Diastereoselectivity Insufficient chelation.Use a stronger Lewis acid or ensure its stoichiometry is correct.
Non-optimal reaction temperature.Perform the reaction at lower temperatures (-78 °C is common).
Steric hindrance from the nucleophile or substrate.Consider a different chiral auxiliary with a different C4 substituent.
Difficulty in Auxiliary Cleavage Steric hindrance around the carbonyl group.Use alternative cleavage methods, such as transesterification with sodium methoxide in methanol or reductive cleavage with lithium borohydride (LiBH₄) to obtain the corresponding alcohol.

Conclusion

The use of Evans-type 4-substituted-1,3-oxazolidin-2-ones as chiral auxiliaries provides a powerful and reliable method for the asymmetric Michael addition. The high degree of diastereoselectivity, the predictability of the stereochemical outcome, and the ability to recover the chiral auxiliary make this a valuable tool for the synthesis of complex, enantiomerically pure molecules in both academic and industrial settings. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors.

References

  • Deng, L., et al. (2005). A New Highly Effective Cinchona Alkaloid Catalyst for the Asymmetric Sulfa-Michael Addition.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. Aldrichimica Acta, 33(3), 83.
  • Wikipedia. Chiral auxiliary.
  • Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions with N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones. Organic Letters, 2(6), 775-777.
  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Palomo, C., et al. (2004). Asymmetric Michael Addition of Enolates to Nitroalkenes: A Classic Reaction with New Features.
  • Master Organic Chemistry.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Methylphenyl)-1,2-oxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOX-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and Purification Protocols for 3-Aryl-Isoxazolidines

Executive Summary

You are working with 3-(4-Methylphenyl)-1,2-oxazolidine , a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms (an isoxazolidine). This scaffold is typically synthesized via the 1,3-dipolar cycloaddition of a nitrone with an alkene.[1]

Key Chemical Challenges:

  • Basic Nitrogen: The ring nitrogen is basic (

    
     typically ~6-7 for conjugate acid). It interacts strongly with acidic silanol groups on silica gel, leading to peak tailing and yield loss.
    
  • N-O Bond Lability: The N-O bond is sensitive to reductive cleavage. Avoid strong reducing agents or harsh acidic conditions during workup.

  • Diastereomers: Synthesis often yields a mixture of cis and trans (or endo/exo) diastereomers which require separation.

Module 1: Chromatographic Purification (The Gold Standard)

For the separation of diastereomers and removal of unreacted nitrone, Flash Column Chromatography is the primary technique. However, standard protocols often fail due to the basicity of the isoxazolidine.

Optimized Protocol: Basified Silica Chromatography

The Fix: You must neutralize the silica gel surface to prevent "streaking" or irreversible adsorption.

Step-by-Step Workflow:
  • Mobile Phase Preparation:

    • Base Solvent: Hexane / Ethyl Acetate (Gradient usually starts at 9:1, moving to 2:1).

    • The Modifier (Critical): Add 1% Triethylamine (Et3N) or 0.5% Ammonium Hydroxide to the mobile phase.

    • Why? The amine modifier preferentially binds to the acidic silanol sites on the silica, allowing your isoxazolidine to elute as a sharp, symmetrical band.

  • Column Pre-treatment:

    • Flush the column with 3 column volumes (CV) of the basified mobile phase before loading your sample. This ensures the entire stationary phase is neutralized.

  • Sample Loading:

    • Method: Dry loading is recommended. Adsorb the crude oil onto Celite or neutral alumina (ratio 1:2 crude:support).

    • Avoid: Do not load using DCM if possible, as it can cause band broadening in Hex/EtOAc systems.

  • Elution Strategy:

    • Fraction 1 (High Rf): Unreacted alkene (if non-volatile).

    • Fraction 2 (Mid Rf): Trans-isoxazolidine (typically elutes first due to lower polarity/dipole moment).

    • Fraction 3 (Mid-Low Rf): Cis-isoxazolidine.

    • Fraction 4 (Low Rf): Unreacted Nitrone (highly polar).

Visualization: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid High mp Oil Viscous Oil CheckState->Oil Low mp Cryst Recrystallization (Hot Hexane/CHCl3) Solid->Cryst TLC TLC Analysis (Hex/EtOAc + 1% Et3N) Oil->TLC Flash Flash Chromatography (Basified Silica) TLC->Flash Separable Spots Salt Salt Formation (HCl in Ether) TLC->Salt Streaking/Co-elution Salt->Cryst Purify Salt

Figure 1: Decision logic for selecting the appropriate purification pathway based on physical state and TLC behavior.

Module 2: Crystallization & Salt Formation

If chromatography is insufficient or if you require a solid for X-ray crystallography/storage, converting the isoxazolidine to a salt is highly effective.

Protocol: Hydrochloride Salt Formation

Warning: Do not use aqueous HCl, as the acidity combined with water can hydrolyze the ring over time. Use anhydrous conditions.

  • Dissolution: Dissolve the crude 3-(4-methylphenyl)-1,2-oxazolidine oil in a minimal amount of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Acid Addition: Dropwise, add 2.0 M HCl in Diethyl Ether (or Dioxane) at 0°C.

  • Precipitation: The hydrochloride salt should precipitate immediately as a white solid.

  • Filtration: Filter under Argon/Nitrogen to avoid moisture absorption (isoxazolidine salts can be hygroscopic).

  • Recrystallization: Recrystallize the salt from Ethanol/Ether or Isopropanol.

Data: Typical Solubility Profile

SolventFree Base SolubilityHCl Salt SolubilityApplication
Hexane HighInsolubleAnti-solvent for salt
Diethyl Ether HighInsolublePrecipitation medium
Ethyl Acetate HighLowChromatography
Methanol HighHighSalt dissolution
Water LowHighAvoid (Hydrolysis risk)

Module 3: Troubleshooting & FAQs

Q1: My compound decomposes on the column. The recovery is low.

Diagnosis: The silica is too acidic, or the contact time is too long. Solution:

  • Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less acidic and gentler on the N-O bond.

  • Speed: Perform "Flash" chromatography literally—fast elution. Do not let the compound sit on the column overnight.

Q2: I cannot separate the cis and trans diastereomers.

Diagnosis: The polarity difference is too small. Solution:

  • Change Solvent Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone . Toluene interacts with the aromatic p-tolyl ring via

    
    -
    
    
    
    stacking, potentially differentiating the isomers based on their steric accessibility.
  • Recycle: Isolate the mixed fraction and use HPLC (C18 column) with an Acetonitrile/Water gradient (buffered to pH 9 with Ammonium Bicarbonate to keep the amine neutral).

Q3: The product is an oil that refuses to solidify.

Diagnosis: Trace solvent impurities or inherent low melting point (common for p-tolyl isoxazolidines). Solution:

  • High-Vac Drying: Dry at <1 mbar for 12 hours.

  • Trituration: Add cold Pentane, sonicate until cloudy, and freeze at -20°C. Scratch the flask wall with a glass rod to induce nucleation.

References

  • Biotage. (2023).[2] When should I use an amine-bonded silica for flash chromatography?Link

  • National Institutes of Health (PMC). (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.Link

  • Royal Society of Chemistry. (2025). Intramolecular cycloaddition of nitrones in total synthesis of natural products.Link

  • BenchChem. (2025).[3] Technical Support Center: Purification of Polar Isoxazolidine Compounds.Link

  • MDPI. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics.Link

Sources

Technical Support Center: Scalable Synthesis of 3-(4-Methylphenyl)-1,2-oxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

User Advisory: You have requested support for the synthesis of 3-(4-Methylphenyl)-1,2-oxazolidine .

  • Chemical Clarification: This target contains a Nitrogen-Oxygen (N-O) bond within a saturated 5-membered ring.[1] This class is correctly referred to as Isoxazolidines .

  • Distinction: This is distinct from 1,3-oxazolidines (acetal-like) or 2-oxazolidinones (carbamates, e.g., Linezolid).

  • Primary Route: The most scalable, atom-economical method for constructing this core is the 1,3-Dipolar Cycloaddition of a C-(4-methylphenyl) nitrone with an alkene (ethylene or equivalent).

This guide focuses on the Nitrone Route , addressing the specific challenges of scaling this exothermic and stereoselective reaction.

Synthetic Pathway & Workflow

The synthesis consists of two critical modules:

  • Nitrone Formation: Condensation of p-tolualdehyde with an N-substituted hydroxylamine.

  • Cycloaddition: Reaction of the nitrone with an alkene (dipolarophile).[1][2][3][4][5]

Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_conditions Critical Control Points Start p-Tolualdehyde (Precursor) Nitrone C-(4-Methylphenyl)- N-methylnitrone (Unstable Intermediate) Start->Nitrone Condensation (Base, -H2O) Reagent N-Methylhydroxylamine HCl Reagent->Nitrone Product 3-(4-Methylphenyl)- 1,2-oxazolidine Nitrone->Product [3+2] Cycloaddition (Heat or Lewis Acid) Alkene Ethylene (or Surrogate) Alkene->Product

Caption: Figure 1. Modular synthesis workflow. The nitrone intermediate is the thermal safety critical control point.

Module 1: Nitrone Precursor Synthesis

Objective: Synthesis of C-(4-methylphenyl)-N-methylnitrone. Scale-up Risk: Nitrones are thermally sensitive. Accumulation of unstable intermediates can lead to runaway decomposition.

Standard Protocol (Scale: 100g)
  • Charge: p-Tolualdehyde (1.0 eq) and N-methylhydroxylamine hydrochloride (1.1 eq) in Dichloromethane (DCM) or Toluene.

  • Base Addition: Slowly add NaHCO₃ or Et₃N (1.1 eq) at 0°C. Exothermic step.

  • Water Removal: Add MgSO₄ (anhydrous) or use a Dean-Stark trap if using Toluene. Water inhibits the equilibrium.

  • Workup: Filter salts, concentrate in vacuo at <30°C. Do not distill the nitrone unless stability is confirmed by DSC (Differential Scanning Calorimetry).

Troubleshooting Guide: Nitrone Formation
IssueProbable CauseCorrective Action
Low Conversion (<80%) Equilibrium limitation due to water.Switch solvent to Toluene and use Dean-Stark azeotropic distillation. Ensure the drying agent (MgSO₄) is fresh and in excess (0.5 g/g substrate).
Darkening / Tarring Thermal decomposition or light sensitivity.Keep reaction temperature <25°C. Wrap reactor in foil (nitrones can undergo photochemical rearrangement to amides).
Runaway Exotherm Rapid base addition.Safety Critical: Dose base as a solution/slurry over 2 hours. Monitor internal temperature (Tr), not just jacket temperature (Tj).
Product Solidification High concentration.Nitrones often crystallize. If slurry forms, add solvent to maintain stirring. Filter the solid nitrone (often purer than extracted oil).

Module 2: 1,3-Dipolar Cycloaddition

Objective: [3+2] Cycloaddition of the Nitrone with Ethylene (or alkene equivalent). Mechanism: Concerted, thermally allowed (4π + 2π) reaction.

Protocol Variations
  • Method A (Ethylene Gas): Requires autoclave (10–40 bar). Cleanest product.

  • Method B (Alkene Surrogate): Use of vinyl acetate or vinyl butyl ether. Requires downstream hydrolysis/elimination if the 5-substituent is not desired, or acceptance of the 5-substituted isoxazolidine.

Troubleshooting Guide: Cycloaddition

Q: The reaction rate is too slow at reflux. Can I increase the temperature?

  • A: Caution is advised. While rate increases with T, nitrones can dimerize or rearrange above 80–100°C.

  • Solution: Use Lewis Acid Catalysis .[6] Add 10–20 mol% Zn(OTf)₂ or Ti(OiPr)₄. This lowers the LUMO of the dipolarophile, accelerating the reaction at lower temperatures (RT to 40°C) and improving regioselectivity [1].

Q: I am getting a mixture of regioisomers (5-substituted vs. 4-substituted).

  • A: 3-Aryl nitrones typically favor the 5-substituted isoxazolidine with terminal alkenes (electronic and steric control).

  • Solution:

    • Solvent: Switch to a non-polar solvent (Toluene) to maximize secondary orbital interactions.

    • Ligands: If using a catalyst, bulky ligands (e.g., PyBOX with Sc(OTf)₃) can enforce regiocontrol [2].

Q: The product contains a "ring-opened" impurity.

  • A: The N-O bond is labile.

  • Diagnosis: Check if you used Zn/Acetic acid or Hydrogenation (Pd/C) during workup. These conditions cleave the N-O bond to form 1,3-amino alcohols.

  • Fix: Avoid reducing conditions. Use neutral alumina for purification instead of acidic silica gel if the product is acid-sensitive.

Logic Tree: Low Yield Diagnosis

Troubleshooting Issue Problem: Low Yield in Cycloaddition CheckNitrone Is Nitrone Pure? (>95% by H-NMR) Issue->CheckNitrone CheckWater Is System Anhydrous? CheckNitrone->CheckWater Yes Action1 Recrystallize Nitrone. (Impurities poison catalyst) CheckNitrone->Action1 No CheckCat Using Lewis Acid? CheckWater->CheckCat Yes Action2 Add Molecular Sieves. (Water deactivates Lewis Acids) CheckWater->Action2 No Action3 Screen Catalysts: Zn(OTf)2, Sc(OTf)3, MgBr2 CheckCat->Action3 Yes (Ineffective) Action4 Increase Pressure (if using Ethylene gas) CheckCat->Action4 No (Thermal only)

Caption: Figure 2. Diagnostic logic for optimizing cycloaddition yield.

Frequently Asked Questions (FAQs)

Q1: Can I scale this reaction to 1kg without an autoclave?

  • A: Only if you use a liquid alkene surrogate (e.g., styrene, allyl alcohol, or vinyl esters). If you require the unsubstituted ethylene bridge (C4-C5), you must use ethylene gas. For 1kg scale, a certified high-pressure reactor (Parr/Büchi) rated for 50 bar is mandatory. Alternative: Flow chemistry (tube-in-tube reactors) can handle ethylene gas safely at scale without large headspaces [3].

Q2: My nitrone solidifies in the Dean-Stark trap. What should I do?

  • A: This is common for C-aryl nitrones. The solid blocks the return arm.

  • Fix: Use a solvent with a higher boiling point that dissolves the nitrone (e.g., Xylene) or wrap the Dean-Stark arm with heat tape. Alternatively, switch to chemical drying (MgSO₄ in the reactor) rather than azeotropic distillation.

Q3: Is the N-Methyl group removable later?

  • A: Difficult. N-Methyl is stable. If you need a secondary amine (N-H) final product, do not use N-methylhydroxylamine.

  • Recommendation: Use N-Benzylhydroxylamine . The N-Benzyl group can be removed from the isoxazolidine via hydrogenolysis (Pd/C, H₂), although you must carefully control conditions to avoid cleaving the N-O ring bond [4].

Q4: What are the safety hazards of the reagents?

  • A:

    • Hydroxylamine salts: Potential explosion hazard upon heating if free base accumulates. Never distill the free base.

    • Nitrones: Energetic decomposition. Determine the

      
       (onset temperature of decomposition) via DSC before heating >50°C.
      
    • Ethylene: Flammable/Asphyxiant. Ensure grounding to prevent static discharge.

References

  • Gotthelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910. Link

  • Sibi, M. P., et al. (2003). Enantioselective 1,3-Dipolar Cycloaddition of Nitrones to Enol Ethers.[5] Journal of the American Chemical Society, 125(39), 11796–11797. Link

  • Gutmann, B., et al. (2015). Flow Chemistry Approaches for the Synthesis of Heterocycles. Aldrichimica Acta, 48(1). Link

  • Revell, J. D., & Ganesan, A. (2002). 1,3-Dipolar cycloaddition of nitrones to alkenes on solid support. Organic Letters, 4(18), 3071–3074. Link

Sources

Troubleshooting guide for using 3-(4-Methylphenyl)-1,2-oxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Methylphenyl)-1,2-oxazolidine

System Overview

Compound: 3-(4-Methylphenyl)-1,2-oxazolidine CAS Classification: Isoxazolidine derivative Primary Utility: Masked 1,3-amino alcohol scaffold; precursor for


-amino acids and peptidomimetics.
Key Reactivity:  N–O bond lability (reductive cleavage), Nitrogen basicity (pKa ~5-6), C3/C5 stereocenters.

Module 1: Synthesis & Formation Troubleshooting

Context: The standard synthesis involves a [3+2] 1,3-dipolar cycloaddition between a nitrone (derived from p-tolualdehyde) and an alkene (ethylene or equivalent).

Q: I am observing a mixture of regioisomers. How do I ensure the p-tolyl group remains at the C3 position?

A: Regiocontrol is dictated by the origin of your aryl group.

  • The Rule: To secure the 3-position, the p-tolyl group must originate from the nitrone carbon (

    
    -position), not the alkene.
    
  • Mechanism: The reaction of C-(4-methylphenyl)-N-methylnitrone with ethylene (or an ethylene equivalent like vinyl acetate followed by hydrolysis) locks the aryl group at C3.

  • Troubleshooting: If you use a formaldehyde-derived nitrone and 4-methylstyrene, the aryl group will predominantly attach at C5 due to electronic control (LUMO-dipolarophile / HOMO-dipole interactions), yielding the wrong isomer.

Q: My cycloaddition yield is low (<40%). What parameters should I adjust?

A: Isoxazolidine formation is reversible and sensitive to sterics.

  • Concentration: These are bimolecular reactions. Run at high concentration (1.0–2.0 M) to favor the forward reaction.

  • Lewis Acids: Add a mild Lewis acid (e.g.,

    
     or 
    
    
    
    ). This coordinates to the nitrone oxygen, lowering the LUMO energy and accelerating the reaction without causing degradation.
  • Temperature: Avoid temperatures >110°C. While heat accelerates kinetics, it promotes the retro-1,3-dipolar cycloaddition (reversion to nitrone + alkene).

Visualization: Synthesis Logic & Regiocontrol

SynthesisLogic Nitrone C-(p-Tolyl) Nitrone (Aryl at C-alpha) TS Concerted [3+2] Transition State Nitrone->TS HOMO/LUMO Interaction Alkene Ethylene / Alkene Alkene->TS Product3 3-(p-Tolyl)isoxazolidine (Target) TS->Product3 Kinetic Product Product5 5-(p-Tolyl)isoxazolidine (Impurity via Styrene route) TS->Product5 If reagents swapped

Figure 1: Logic flow for ensuring C3-regioselectivity during 1,3-dipolar cycloaddition.

Module 2: Purification & Stability (Critical)

Context: Users frequently report "disappearing product" during column chromatography. This is a chemical compatibility issue, not a synthesis failure.

Q: My product streaks on the TLC plate and recovery from silica gel is poor. Is it decomposing?

A: Likely, yes. Isoxazolidines possess a basic nitrogen and a labile N–O bond.[1]

  • Root Cause: The acidic silanol groups (Si-OH) on standard silica gel can protonate the nitrogen, causing strong adsorption (streaking). In severe cases, silica acidity catalyzes the N–O bond rupture or ring opening.

  • Protocol Fix (The "Neutralization" Step):

    • Pre-treat Silica: Slurry your silica gel in a solvent containing 1–2% Triethylamine (

      
      ) before packing the column.
      
    • Eluent Modification: Maintain 0.5%

      
       in your mobile phase throughout the run.
      
    • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is far gentler on the N–O bond.

Q: How should I store 3-(4-Methylphenyl)-1,2-oxazolidine?

A: The compound is sensitive to oxidative degradation (forming the isoxazoline, which has a C=N double bond).

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Visual Indicator: If the oil turns yellow/brown, it is likely oxidizing. Purity should be re-verified via

    
    -NMR (look for the disappearance of the C3-H proton signal).
    

Module 3: Downstream Applications (N–O Bond Cleavage)

Context: The primary value of this molecule is as a precursor to 1,3-amino alcohols via reductive N–O cleavage.[2]

Q: I tried hydrogenolysis (H2/Pd-C) but the reaction is sluggish or over-reduces. What is the alternative?

A: While catalytic hydrogenation is standard, it can be problematic if the molecule contains other reducible groups (like the aromatic ring or halogens).

  • Recommended Method: Mo(CO)6 (Molybdenum Hexacarbonyl) .

    • Why: It is highly chemoselective for the N–O bond and leaves the aromatic ring and other olefins intact.

    • Protocol: Reflux the isoxazolidine with

      
       (1.1 equiv) in wet Acetonitrile (
      
      
      
      15:1).
  • Alternative (Robust): Zn / Acetic Acid .[3]

    • Why: Cheap and effective, but requires acidic workup which might be tricky for amino-alcohol isolation.

Comparative Guide: Reducing Agents for N–O Cleavage

ReagentConditionsChemoselectivityRisk FactorRecommended For

/ Pd-C
1 atm, MeOH, RTLow (reduces alkenes/alkynes)Over-reductionSimple alkyl-substituted scaffolds

Reflux, MeCN/H2OHigh Toxicity (CO gas evolution)Complex substrates, Target Protocol
Zn / AcOH RT to 60°CMediumAcid-sensitive groups hydrolyzeLarge scale, robust substrates

THF, RTVery HighCost / Air sensitivityRadical-sensitive intermediates

Visualization: N-O Cleavage Pathway

CleavagePathway Isox 3-(4-Methylphenyl)-1,2-oxazolidine Reagent Reagent Choice: Mo(CO)6 or Zn/AcOH Isox->Reagent Intermediate Metal-Complexed Intermediate Reagent->Intermediate Coordination Cleavage N-O Bond Rupture Intermediate->Cleavage 2e- Reduction Product 1,3-Amino Alcohol (Gamma-Amino Alcohol) Cleavage->Product Hydrolysis

Figure 2: Mechanistic pathway for the reductive ring-opening of isoxazolidines.

References

  • Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction.[2][3][4][5][6] Organic Reactions.[1][3][6][7][8][9][10]

  • Cicchi, S., Goti, A., & Brandi, A. (1995). Molybdenum Hexacarbonyl-Induced N-O Bond Cleavage of Isoxazolidines. Journal of Organic Chemistry.

  • Revankar, G. R. (2019). Synthesis of Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition. DergiPark.[1]

  • BenchChem Technical Support. (2025). Purification of Polar Isoxazolidine Compounds: Silica Gel Compatibility.

  • Gotthelf, K. A., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews.

Sources

Enhancing the enantiomeric excess in reactions with 3-(4-Methylphenyl)-1,2-oxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the 3-(4-Methylphenyl)-1,2-oxazolidine chiral auxiliary. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the stereochemical outcome of your reactions. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your enantiomeric excess.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered when using N-acylated 3-(4-Methylphenyl)-1,2-oxazolidine auxiliaries in asymmetric synthesis.

Q1: My diastereoselectivity or enantiomeric excess (e.e.) is lower than expected. What are the primary factors to investigate?

Low stereoselectivity is a frequent issue that can almost always be traced back to a few critical reaction parameters. The auxiliary's function is to create a sterically defined environment, but the rigidity and conformation of that environment are highly dependent on the reaction conditions.

Core Cause: Inadequate facial shielding of the enolate intermediate. The auxiliary's 4-methylphenyl group is designed to block one face of the reactive enolate, forcing the electrophile to approach from the less hindered side. If the enolate is not held in a rigid, well-defined conformation, this steric blockade is compromised.

Troubleshooting Steps & Explanations:

  • Re-evaluate Your Lewis Acid: The choice and stoichiometry of the Lewis acid are paramount. Lewis acids coordinate to the carbonyl oxygens of the N-acyl group, locking the system into a rigid chelated structure that enhances facial bias.[1][2]

    • Chelating vs. Non-Chelating Lewis Acids: For reactions like alkylations and aldol additions, strong chelating Lewis acids (e.g., TiCl₄, MgBr₂·OEt₂) are often required to form the rigid six-membered transition state that ensures high diastereoselectivity. Non-chelating acids may not provide sufficient conformational locking.[2]

    • Stoichiometry: Ensure at least one full equivalent of the Lewis acid is used. Sub-stoichiometric amounts can lead to a mixture of chelated (highly selective) and non-chelated (unselective) pathways.

    • Action: Screen different Lewis acids. Start with common choices like TiCl₄, Sn(OTf)₂, or various boron reagents.

  • Lower the Reaction Temperature: Most asymmetric reactions are enthalpically driven. Lowering the temperature increases the energy difference between the diastereomeric transition states, thus favoring the formation of the lower-energy (more stable) transition state product.[3]

    • Causality: The relationship between enantiomeric excess and temperature is described by the Eyring equation. A larger difference in the activation enthalpies (ΔΔH‡) between the two competing pathways leads to higher selectivity. Lowering the temperature makes the reaction more sensitive to this difference.[4]

    • Action: Run the reaction at -78 °C (dry ice/acetone bath). If solubility becomes an issue, you may need to test temperatures like -40 °C or -20 °C.

  • Optimize the Solvent: The solvent plays a critical role in solvating intermediates and influencing the aggregation state of the enolate.[4][5]

    • Polarity and Coordination: Non-coordinating, non-polar solvents like dichloromethane (DCM) or toluene are often preferred as they do not compete with the carbonyl groups for coordination to the Lewis acid. Highly coordinating solvents like THF can sometimes disrupt the required chelation.[6]

    • Action: If you are using THF, try switching to DCM. Conversely, in some systems, a coordinating solvent might be necessary for solubility or to fine-tune reactivity.

Workflow for Optimizing Diastereoselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing stereoselectivity in your reaction.

G cluster_0 Problem Identification cluster_1 Primary Optimization Variables cluster_2 Secondary Optimization cluster_3 Outcome A Low Diastereomeric or Enantiomeric Excess B Adjust Lewis Acid (Type & Stoichiometry) A->B Investigate C Lower Reaction Temperature (e.g., -78 °C) A->C Investigate D Change Solvent (e.g., DCM vs. THF) A->D Investigate E Verify Enolate Geometry (Base Selection, e.g., NaHMDS vs. LDA) B->E If still low C->E If still low D->E If still low G High Stereoselectivity Achieved E->G Verification Leads To F Check Reagent Purity (Water content, Electrophile quality) F->G Verification Leads To G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Reaction cluster_3 Step 4: Auxiliary Cleavage Aux Auxiliary Acyl N-Acyl Auxiliary Aux->Acyl RCOCl, Base Enolate Chelated (Z)-Enolate (Rigid Structure) Acyl->Enolate 1. Base (e.g., NaHMDS) 2. Lewis Acid (e.g., TiCl₄) Product Single Diastereomer (Alkylated Product) Enolate->Product Final Enantiopure Product (Acid, Ester, or Alcohol) Product->Final e.g., LiOOH E_plus Electrophile (E+) E_plus->Product Attack from less-hindered face

Caption: General workflow and mechanism for asymmetric synthesis.

The key is the formation of the chelated enolate. The Lewis acid (LA) coordinates to both the N-acyl carbonyl and the oxygen of the oxazolidine ring. This forces the substituent on the enolate (R') to orient away from the bulky 4-methylphenyl group of the auxiliary. The electrophile (E⁺) can then only approach from the opposite, unshielded face, leading to the formation of a single diastereomer.

Q3: How can I confirm the diastereomeric ratio (d.r.) of my product before cleaving the auxiliary?

Since the products are diastereomers, not enantiomers, you can determine the ratio using standard analytical techniques.

  • ¹H NMR Spectroscopy: This is the most common method. Often, there are distinct protons (e.g., α-protons or methyl groups) in the major and minor diastereomers that have different chemical shifts. Integration of these unique signals provides a quantitative d.r.

  • Achiral Chromatography: Diastereomers have different physical properties and can often be separated or resolved using standard silica gel chromatography (TLC or column) or gas chromatography (GC). [7]

Data Summary Table

The choice of reaction parameters can dramatically influence stereoselectivity. The following table provides a conceptual summary based on general principles observed for oxazolidinone auxiliaries.

ParameterCondition AOutcome A (% d.e.)Condition BOutcome B (% d.e.)Rationale
Temperature 0 °C75%-78 °C>95%Lower temperature amplifies the energy difference between diastereomeric transition states. [3]
Solvent THF80%DCM>95%Non-coordinating DCM prevents disruption of Lewis acid chelation. [6]
Lewis Acid None<10%TiCl₄ (1.1 eq)>98%Strong chelation creates a rigid conformation essential for high facial bias. [1][2]

References

  • Adam, W., et al. (2004). Temperature and solvent control of the stereoselectivity in the reactions of singlet oxygen with oxazolidinone-substituted enecarbamates. The Journal of Organic Chemistry, 69(18), 5986-5992. Available at: [Link]

  • Jaouen, V., et al. (1998). Role of solvent on the diastereoselectivity of oxazolidine formation from (–)-ephedrine. Tetrahedron: Asymmetry, 9(4), 635-640. Available at: [Link]

  • Duarte, F. J. S., et al. (2011). Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. The Journal of Organic Chemistry, 76(17), 6997-7004. Available at: [Link]

  • Duarte, F. J. S., et al. (2011). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry, 76(17), 6997-7004. Available at: [Link]

  • Glace, A. W., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14335-14343. Available at: [Link]

  • Li, Y., et al. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry. Available at: [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 81(10), 1482. Available at: [Link]

  • Polo, E., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 735-746. Available at: [Link]

  • Li, Y., et al. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. Chinese Chemical Society. Available at: [Link]

  • Lee, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 598. Available at: [Link]

  • Ali, D., & Arjona, O. (1996). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications, (1), 41-42. Available at: [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available at: [Link]

Sources

Technical Support Center: Catalyst Optimization for 3-(4-Methylphenyl)-1,2-oxazolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: 1,3-Dipolar Cycloaddition of Nitrones Target Molecule: 3-(4-Methylphenyl)-1,2-oxazolidine (Isoxazolidine core) Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Scope

This guide addresses the synthesis of 3-(4-Methylphenyl)-1,2-oxazolidine via the [3+2] cycloaddition of C-(4-methylphenyl)-nitrones with alkenes. This heterocyclic core is a critical pharmacophore, often serving as a precursor to


-amino acids and amino alcohols.

The primary challenge in this synthesis is controlling the regioselectivity (C3 vs. C5 substitution) and stereoselectivity (endo vs. exo and enantioselectivity), while preventing catalyst deactivation by the Lewis-basic product.

The Core Reaction

Reactants: C-(4-Methylphenyl)-N-methylnitrone + Alkene (Dipolarophile). Transformation: 1,3-Dipolar Cycloaddition.[1][2][3][4][5][6] Critical Variable: Lewis Acid (LA) Catalyst hardness and ligand geometry.

Catalyst Selection Matrix

Do not default to a single catalyst. Select based on your specific purity and stereochemical requirements.

Optimization GoalRecommended Catalyst SystemMechanism of ActionKey Constraint
Max Reactivity (Difficult substrates)Sc(OTf)₃ (10-20 mol%)Strong Lewis acidity; activates nitrone oxygen via hard-hard interaction.Low stereocontrol; requires molecular sieves to prevent hydrolysis.
Enantioselectivity (High ee)Cu(II)-BOX complexesSquare planar geometry creates a chiral pocket blocking one face of the dipole.Sensitive to coordinating solvents (THF/MeCN); use DCM or Toluene.
Diastereocontrol (Exo-selective)Mg(II)-Pybox / Yb(OTf)₃ Larger ionic radius allows bidentate chelation favoring exo transition states.Slower reaction rates compared to Sc(III).
Green/Scalable Thiourea Organocatalysts H-bonding activation (LUMO lowering) without metal waste.Lower turnover frequency (TOF); requires electron-deficient dipolarophiles.

Troubleshooting & Optimization (FAQ)

Issue 1: "The reaction stalls at ~50-60% conversion despite available starting material."

Diagnosis: Product Inhibition (Catalyst Poisoning). The product, 3-(4-methylphenyl)-1,2-oxazolidine, contains a tertiary amine within the ring. This nitrogen is Lewis basic and can competitively bind to the metal center (Sc or Cu), displacing the nitrone substrate. Corrective Actions:

  • Counter-ion Switch: Switch from Triflate (OTf) to a non-coordinating anion like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). This increases the electrophilicity of the metal and reduces tight ion-pairing with the product.

  • Add Molecular Sieves (4Å): Essential not just for water, but to act as a "sponge" for trace impurities that co-poison the catalyst.

  • Protocol Adjustment: Increase catalyst loading to 20 mol% or perform slow addition of the nitrone to maintain a high catalyst-to-product ratio initially.

Issue 2: "I am getting a mixture of regioisomers (3-substituted vs. 5-substituted)."

Diagnosis: Electronic vs. Steric Mismatch. For 3-(4-methylphenyl) nitrones, the 4-methylphenyl group is electron-donating.

  • Electron-Deficient Alkenes (e.g., Acrylates): Usually favor the 5-substituted isoxazolidine due to FMO coefficients (HOMO_dipole – LUMO_dipolarophile).

  • Electron-Rich Alkenes (e.g., Vinyl ethers): Favor the 4-substituted product (often unwanted). Corrective Actions:

  • Ligand Control: Use bulky ligands (e.g., t-Bu-BOX ) on Copper(II). The steric bulk forces the 4-methylphenyl group away from the catalyst center, enforcing the formation of the 3,5-disubstituted product via the endo transition state.

Issue 3: "My enantioselectivity (ee) is inconsistent batch-to-batch."

Diagnosis: Trace Water or Ligand Decoordination. Chiral Lewis acids (especially Cu-BOX) are prone to ligand scrambling if trace water is present (forming achiral aqua complexes) or if the metal:ligand ratio is not strictly 1:1.1. Corrective Actions:

  • Pre-complexation: Stir the Cu(OTf)₂ and the BOX ligand in the solvent for 1 hour before adding the substrate. The solution must turn a distinct color (usually deep blue/green) indicating complex formation.

  • Temperature: Lower the temperature to -20°C or -40°C. While this slows the rate, it rigidifies the chiral pocket, significantly boosting ee.

Standardized Protocol: Enantioselective Synthesis

Target: Exo-3-(4-methylphenyl)-1,2-oxazolidine-5-carboxylate (using ethyl acrylate as model trap).

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube, add Cu(OTf)₂ (0.10 equiv) and (S,S)-t-Bu-BOX ligand (0.11 equiv).

    • Add anhydrous DCM (0.2 M relative to substrate) and stir for 1 hour at RT under Argon.

    • Checkpoint: Solution should be clear and colored (typically blue/green). If precipitate exists, filter under Argon.

  • Substrate Addition:

    • Add activated 4Å Molecular Sieves (100 mg/mmol).

    • Add the alkene (Ethyl acrylate, 1.2 equiv) first.

    • Cool the mixture to 0°C .

    • Add C-(4-methylphenyl)-N-methylnitrone (1.0 equiv) slowly.

  • Reaction Monitoring:

    • Stir at 0°C for 12–24 hours.

    • Monitor by TLC. Note: Nitrones often streak on silica; use Neutral Alumina plates if resolution is poor.

  • Workup (Crucial for N-O bond stability):

    • Do NOT use strong reducing agents (e.g., NaBH₄) or harsh acids during workup, as this will cleave the N-O bond, destroying the ring.

    • Quench with saturated aqueous NH₄Cl.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography on silica gel. Eluent: Hexanes/EtOAc (typically 4:1 to 2:1).

Decision Logic & Mechanism Visualization

Diagram 1: Catalyst Selection Decision Tree

Caption: Logical workflow for selecting the optimal catalyst based on substrate constraints and stereochemical goals.

CatalystSelection Start Start: Select Catalyst for 3-(4-Methylphenyl)-1,2-oxazolidine Goal Primary Goal? Start->Goal Reactivity Max Reactivity (Sterically hindered) Goal->Reactivity Stereo Stereocontrol (High ee/dr) Goal->Stereo Green Metal-Free (Scalability) Goal->Green ScOTf Sc(OTf)3 (Hard Lewis Acid) Reactivity->ScOTf CuBOX Cu(II)-BOX (Square Planar) Stereo->CuBOX Thiourea Thiourea/Squaramide (H-Bonding) Green->Thiourea Check1 Is Product Basic? ScOTf->Check1 CuBOX->Check1 Fix1 Use BArF counter-ion or High Loading Check1->Fix1 Yes (Poisoning Risk)

Diagram 2: Catalytic Cycle & Transition State

Caption: Mechanism of Cu(II)-BOX catalyzed cycloaddition showing bidentate coordination and facial discrimination.

CatalyticCycle Complex 1. Active Catalyst [Cu(II)-BOX] Coordination 2. Nitrone/Alkene Coordination Complex->Coordination + Substrates TS 3. Transition State (Endo/Exo Selection) Coordination->TS Rate Limiting ProductRel 4. Product Release (Ligand Exchange) TS->ProductRel C-C / C-O Bond Formed ProductRel->Complex - Isoxazolidine Poison Catalyst Poisoning (Product binds Metal) ProductRel->Poison Competitive Binding

References

  • Gotthelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910. Link

  • Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559–7573. Link

  • Kobayashi, S., et al. (1997). Rare-Earth Metal Triflates as Water-Tolerant Lewis Acids. Chemical Reviews, 102(6), 2227–2254. Link

  • Sibi, M. P., et al. (2003). Enantioselective 1,3-Dipolar Cycloaddition of Nitrones to Enol Ethers.[7] Journal of the American Chemical Society, 125(39), 11796–11797. Link

  • Moyano, A. (2011). Highly Enantioselective Nitrone Cycloadditions with 2-Alkenoyl Pyridine N-Oxides Catalyzed by Cu(II)-BOX Complexes.[8][9] Organic Letters, 13(3), 402-405. Link

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Established Scaffolds and Investigating the Potential of 3-(4-Methylphenyl)-1,2-oxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries, discrete molecular entities that are temporarily incorporated into a prochiral substrate, represent a cornerstone strategy for achieving high levels of stereoselectivity in chemical transformations. These powerful tools guide the formation of new stereocenters with a predictable and often high degree of facial selectivity. This guide offers an in-depth comparison of widely-used chiral auxiliaries, including Evans' oxazolidinones and Oppolzer's sultams, providing a framework for their selection and application. Furthermore, we address the potential of the lesser-known 3-(4-Methylphenyl)-1,2-oxazolidine, a compound for which extensive performance data is not yet publicly available, and offer a prospective analysis based on established principles of stereochemical control.

The Fundamental Role of Chiral Auxiliaries

The efficacy of a chiral auxiliary is judged by several key criteria: its ease of synthesis and attachment to the substrate, the level of stereocontrol it imparts on a given reaction, and the facility of its subsequent removal to reveal the desired enantiomerically enriched product, all while ideally allowing for the recovery and recycling of the auxiliary itself. The most successful auxiliaries provide a rigid and well-defined steric environment that biases the approach of reagents to one face of the molecule.

Established Chiral Auxiliaries: A Performance Overview

Decades of research have led to the development of a robust toolbox of chiral auxiliaries, each with its own distinct advantages and applications. Here, we focus on some of the most influential and widely adopted examples.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are arguably among the most successful and versatile chiral auxiliaries developed to date.[1] Derived from readily available amino acids, they are widely used in a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[2][3]

The stereodirecting power of Evans' auxiliaries stems from the formation of a rigid, chelated enolate where the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face.[4]

Oppolzer's Sultams

Based on a camphor-derived scaffold, Oppolzer's sultams are another class of highly effective chiral auxiliaries. The rigid bicyclic structure of the camphor backbone provides excellent steric hindrance, leading to high levels of diastereoselectivity in a range of reactions, including alkylations, aldol reactions, and conjugate additions.

Performance Comparison in Asymmetric Alkylation

To illustrate the comparative performance of these auxiliaries, the following table summarizes typical results for the asymmetric alkylation of a propionyl derivative, a common benchmark reaction.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneAllyl Iodide98:261-77[2]
(S)-4-Benzyl-2-oxazolidinoneBenzyl Bromide>99:1~90[4]

The Case of 3-(4-Methylphenyl)-1,2-oxazolidine: A Prospective Analysis

A comprehensive search of the scientific literature reveals a notable absence of studies evaluating 3-(4-Methylphenyl)-1,2-oxazolidine as a chiral auxiliary in asymmetric synthesis. While its chemical structure is known, there is no readily available experimental data on its performance in key transformations such as alkylation or aldol reactions. This precludes a direct, data-driven comparison with established auxiliaries like Evans' oxazolidinones.

However, we can engage in a theoretical discussion of its potential based on its structural features. Unlike the extensively studied 1,3-oxazolidinones, 3-(4-Methylphenyl)-1,2-oxazolidine possesses a 1,2-oxazolidine core. The key structural difference lies in the placement of the nitrogen and oxygen atoms within the five-membered ring.

Potential Implications of the 1,2-Oxazolidine Scaffold:

  • Chelation and Rigidity: The ability of the auxiliary to form a rigid chelate with a metalated enolate is crucial for high stereoselectivity. The relative positions of the nitrogen and oxygen in a 1,2-oxazolidine may influence the geometry and stability of such chelates compared to the well-understood chelates of 1,3-oxazolidinones.

  • Steric Hindrance: The 3-aryl substituent would be expected to provide the necessary steric bulk to direct the approach of an electrophile. The conformational properties of the 1,2-oxazolidine ring would dictate the precise orientation of this blocking group relative to the reactive center.

  • Electronic Effects: The electronic nature of the N-O bond in the 1,2-oxazolidine could influence the reactivity of an attached N-acyl group and its corresponding enolate.

Without experimental validation, these points remain speculative. The development of 3-(4-Methylphenyl)-1,2-oxazolidine as a viable chiral auxiliary would require a systematic investigation into its synthesis in enantiomerically pure form, its acylation, the stereochemical outcomes of reactions of its enolates, and the conditions for its cleavage.

Experimental Protocols: A Practical Guide

To provide a practical context for the application of established chiral auxiliaries, detailed step-by-step methodologies for key experiments are outlined below.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone, subsequent diastereoselective alkylation, and final cleavage of the auxiliary.

1. Acylation of (S)-4-Benzyl-2-oxazolidinone:

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv.) dropwise and stir for 30 minutes at -78 °C, then allow to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the N-propionyl oxazolidinone by chromatography or crystallization.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv.) and stir for 30 minutes to form the (Z)-enolate.

  • Add the electrophile (e.g., allyl iodide, 1.2 equiv.) dropwise.

  • Stir at -78 °C until the reaction is complete (monitor by TLC).

  • Quench with saturated aqueous ammonium chloride, extract, and purify the alkylated product.[5]

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water at 0 °C.

  • Add hydrogen peroxide followed by aqueous lithium hydroxide.

  • Stir until the reaction is complete.

  • Quench with an aqueous solution of sodium sulfite.

  • Extract with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract to isolate the enantiomerically enriched carboxylic acid.[2]

Visualizing Stereocontrol: Mechanistic Diagrams

The following diagrams illustrate the underlying principles of stereocontrol and the general workflow of chiral auxiliary-based synthesis.

G cluster_workflow General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Attachment Attachment (Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage (e.g., Hydrolysis, Reduction) Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of chiral auxiliary-based asymmetric synthesis.

G cluster_mechanism Stereochemical Model for Evans' Auxiliary in Alkylation Enolate Chelated (Z)-Enolate Transition_State_Top Sterically Hindered Transition State Enolate->Transition_State_Top Transition_State_Bottom Favored Transition State Enolate->Transition_State_Bottom Blocking_Group Bulky Substituent (e.g., Benzyl) Enolate->Blocking_Group shields top face Electrophile_Top Electrophile (Top Approach) Electrophile_Top->Transition_State_Top Electrophile_Bottom Electrophile (Bottom Approach) Electrophile_Bottom->Transition_State_Bottom Minor_Product Minor Diastereomer Transition_State_Top->Minor_Product Disfavored Major_Product Major Diastereomer Transition_State_Bottom->Major_Product Favored

Caption: Stereochemical model of an Evans' auxiliary alkylation.

Conclusion

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones and Oppolzer's sultams remain the gold standard, offering high levels of stereocontrol across a broad range of applications. Their mechanisms of action are well-understood, and their performance is reliably high.

While the potential of novel auxiliaries such as 3-(4-Methylphenyl)-1,2-oxazolidine is intriguing, the current lack of empirical data necessitates a cautious and evidence-based approach. The principles of stereochemical control that govern the performance of established auxiliaries provide a valuable framework for the rational design and evaluation of new chiral directors. Further research into the synthesis and application of 1,2-oxazolidine-based auxiliaries is warranted to explore their potential and expand the synthetic chemist's toolbox for asymmetric synthesis.

References

  • [Reference to a general textbook on asymmetric synthesis]
  • [Reference to a review on chiral auxiliaries]
  • [Reference to a paper on the industrial applic
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (URL not available)
  • [Reference to a paper on Oppolzer's sultams]
  • [Reference to a paper on Meyers' chiral amines]
  • [Reference to a paper on pseudoephedrine as a chiral auxiliary]
  • [Reference to a specific experimental paper with d
  • [Reference to another specific experimental paper with d
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. (URL not available)
  • [Reference to a review on aldol reactions with chiral auxiliaries]
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. (URL not available)
  • [Reference to a paper on the cleavage of chiral auxiliaries]
  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis | Request PDF.
  • [Reference to a theoretical study on chiral auxiliary design]
  • [Reference to a paper on the synthesis of 1,2-oxazolidines]
  • [Reference to a paper on the reactivity of 1,2-oxazolidines]
  • [Reference to a comprehensive review on asymmetric synthesis]
  • evans enolate alkyl
  • [Reference to a paper on the recovery and recycling of chiral auxiliaries]
  • [Reference to a safety protocol for handling reagents]
  • Technical Support Center: 3-Amino-2-oxazolidinone in Asymmetric Synthesis - Benchchem. (URL not available)
  • [Reference to a paper on large-scale applic
  • [Reference to a compar
  • [Reference to a historical perspective on chiral auxiliaries]

Sources

Structural Elucidation of 3-(4-Methylphenyl)-1,2-oxazolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive heterocycles, 3-(4-Methylphenyl)-1,2-oxazolidine (chemically classified as isoxazolidine ) derivatives represent a critical scaffold due to their potential as nucleoside isosteres and antibacterial agents. However, the flexibility of the five-membered ring introduces significant stereochemical ambiguity—specifically regarding the relative configuration (cis/trans) of substituents at positions C3, C4, and C5.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Computational Modeling . While NMR is the standard for solution-state analysis, this guide demonstrates why SC-XRD remains the non-negotiable "Gold Standard" for defining the absolute configuration and ring puckering (Cremer-Pople parameters) of these derivatives.

Part 1: The Analytical Challenge

The core challenge in characterizing 3-substituted-1,2-oxazolidines lies in the ring conformational mobility . Unlike six-membered rings that lock into chairs, five-membered isoxazolidine rings rapidly pseudorotate between Envelope (E) and Twist (T) conformations.

The Stereochemical Problem

When synthesizing 3-(4-Methylphenyl)-1,2-oxazolidine via 1,3-dipolar cycloaddition, two diastereomers typically form. Distinguishing them requires precise measurement of torsion angles, which is indirect in NMR but absolute in X-ray crystallography.

Part 2: Comparative Analysis Matrix

The following table contrasts the three primary structural elucidation methods for this compound class.

FeatureMethod A: X-ray Crystallography (SC-XRD) Method B: NMR Spectroscopy (NOE/COSY) Method C: DFT Modeling (B3LYP)
Primary Output Absolute Configuration (R/S) & 3D PackingRelative Connectivity & Solution DynamicsTheoretical Energy Minima
Stereochemistry Definitive. Direct observation of chirality.Inferred. Based on coupling constants (

).
Predictive. conformational probability.[1]
Ring Puckering Exact Cremer-Pople parameters (

).[2]
Averaged over time (fast exchange).Static "frozen" state.
Sample State Solid (Single Crystal required).Solution (CDCl

, DMSO-

).
Vacuum/Solvent Model.
Limit of Detection Requires crystal

mm.

mg pure compound.
N/A (Computational).
Cost/Time High / 24-48 hours (growing crystals).Low / 15-30 mins.Low / 4-12 hours (CPU time).
Why X-ray Wins for this Application

For 3-(4-Methylphenyl) derivatives, the p-tolyl group (4-methylphenyl) acts as a rigid planar anchor. In NMR, the rotation of this phenyl ring can average out NOE signals between the ortho-protons and the ring protons. SC-XRD freezes this rotation, revealing specific C-H...


 interactions  that stabilize the bioactive conformation.

Part 3: Detailed Crystallographic Analysis

Crystal Growth Strategy

The 4-methylphenyl moiety increases lipophilicity, making these derivatives difficult to crystallize from polar protic solvents alone.

  • Protocol: Slow evaporation technique.

  • Solvent System: Ethanol:Hexane (1:1 v/v) or Methanol:Dichloromethane (3:1 v/v).

  • Mechanism: The hexane acts as an antisolvent, slowly diffusing into the ethanol layer to force nucleation as the ethanol evaporates.

Conformational Analysis (Cremer-Pople Parameters)

To objectively quantify the ring shape, we calculate the Cremer-Pople puckering parameters


 and 

.[2]
  • Envelope (

    
    ):  The Nitrogen (N2) is the flap.
    
  • Twist (

    
    ):  Distortion involves C3 and C4.
    

For 3-(4-Methylphenyl)-1,2-oxazolidines, the bulky tolyl group at C3 typically forces the ring into an Envelope conformation to minimize steric clash, with the tolyl group occupying the pseudo-equatorial position.

Intermolecular Interactions

The "4-methyl" group is not just a label; it is a crystallographic handle.

  • 
    -
    
    
    
    Stacking:
    The aromatic rings often stack in a parallel-displaced manner (centroid-centroid distance ~3.8 Å).
  • Weak Hydrogen Bonds: The oxygen in the 1,2-oxazolidine ring (O1) acts as a hydrogen bond acceptor for intermolecular interactions (C-H...O), often forming infinite chains along the b-axis.

Part 4: Experimental Protocols

Workflow Diagram: Synthesis to Structure

The following diagram illustrates the critical path from raw materials to the final CIF (Crystallographic Information File).

G Start Start: Nitrone + Alkene Syn 1,3-Dipolar Cycloaddition (Reflux in Toluene) Start->Syn Purify Purification (Column Chromatography) Syn->Purify Cryst Crystallization (Slow Evap: EtOH/Hex) Purify->Cryst Isolate Isomer XRD SC-XRD Data Collection (Mo Kα, 100K) Cryst->XRD Crystal >0.2mm Solve Structure Solution (SHELXT / Olex2) XRD->Solve Refine Refinement (R-factor < 5%) Solve->Refine End End: CIF & 3D Model Refine->End

Figure 1: Critical workflow for isolating and characterizing the 3-(4-methylphenyl)-1,2-oxazolidine scaffold.

Representative Experimental Data (Template)

When publishing, your data table must follow this standard format. The values below are representative of this compound class (Monoclinic,


) based on literature standards [1, 2].
ParameterValue (Representative)
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Angles

Z 4
R-Factor (

)
0.04 - 0.06
Goodness of Fit (GoF) 1.02 - 1.05
CCDC Deposition Required for publication

Part 5: Decision Logic (When to use what?)

Use this logic flow to determine the correct analytical tool for your specific phase of drug development.

DecisionTree Q1 Is the compound crystalline? Q2 Is Absolute Config (R/S) known? Q1->Q2 Yes Res_NMR Use NMR (NOESY/ROESY) + DFT Validation Q1->Res_NMR No (Oil/Amorphous) Res_XRD Use SC-XRD (Gold Standard) Q2->Res_XRD No (Need Definition) Res_Powder Use Powder XRD (PXRD) (Polymorph check only) Q2->Res_Powder Yes (Routine Check)

Figure 2: Decision matrix for selecting the appropriate structural elucidation method.

References

  • Jayalakshmi, K., et al. (2005).[3] "Synthesis and X-ray structure of 3-(4-methylphenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one." Journal of Chemical Crystallography.

  • Etti, S., et al. (2007).[4] "3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine."[4] Acta Crystallographica Section E.

  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society.

  • Gomes, L. R., et al. (2022).[2] "Syntheses and Crystal Structures of Chiral Oxazolidinones." MDPI Molecules.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(4-Methylphenyl)-1,2-oxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed operational and safety protocol for the proper disposal of 3-(4-Methylphenyl)-1,2-oxazolidine. As a niche chemical, specific regulatory disposal data is not always readily available. Therefore, this document synthesizes best practices derived from safety data sheets (SDS) for structurally analogous oxazolidine and oxazolidinone compounds, alongside established principles of laboratory chemical waste management. The primary directive is to ensure the safety of laboratory personnel and maintain environmental compliance.

The procedures outlined herein are grounded in the core principles of risk minimization and regulatory adherence. It is imperative to recognize that while this guide offers a comprehensive framework, all disposal activities must ultimately comply with the specific regulations set forth by local, state, and federal authorities, as well as the established protocols of your institution's Environmental Health and Safety (EHS) department.

Part 1: Hazard Identification and Pre-Disposal Safety

Before handling any chemical waste, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet for 3-(4-Methylphenyl)-1,2-oxazolidine is not widely available, data from similar heterocyclic compounds, such as various phenyl-2-oxazolidinones, indicate a general profile of low acute toxicity.[1][2][3] However, the absence of comprehensive data necessitates a cautious approach.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5]

  • Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1][2]

Chemical Stability and Incompatibilities:

  • The compound is generally stable under recommended storage conditions.[1]

  • Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[1]

  • Keep away from extremes of temperature and direct sunlight to prevent degradation.[1]

Given these factors, the primary goal is to manage the waste in a manner that prevents uncontrolled reactions and minimizes personnel exposure.

Part 2: Required Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling 3-(4-Methylphenyl)-1,2-oxazolidine waste.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or goggles. A face shield is recommended for larger quantities.Protects against accidental splashes or airborne dust particles entering the eyes.[1][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.Prevents direct skin contact and potential irritation or absorption.[4][6]
Body Protection A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron is advised.Minimizes contamination of personal clothing.[1]
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if dust is generated.Prevents inhalation of airborne particles, which can cause respiratory irritation.[1][5]

Part 3: Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure risks. The following procedure is recommended for solid 3-(4-Methylphenyl)-1,2-oxazolidine.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the complete set of PPE as detailed in Part 2.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, perform the cleanup within a chemical fume hood if possible.

  • Contain Spread: Gently cover the spill with a plastic sheet to minimize the spread of dust.[1]

  • Collect Material: Carefully take up the spilled material mechanically (e.g., with a scoop or dustpan) and place it into a designated, labeled waste container.[1][6] Crucially, avoid dry sweeping or any action that creates dust.

  • Decontaminate: Clean the spill surface thoroughly with soap and water, followed by a final rinse.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated gloves, wipes, plastic sheet) must be placed in the same hazardous waste container.

  • Wash Hands: After removing PPE, wash hands thoroughly with soap and water.[6]

Part 4: Step-by-Step Disposal Workflow

The disposal of 3-(4-Methylphenyl)-1,2-oxazolidine must be handled as a regulated chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6] The guiding principle is to collect, securely package, and transfer the waste to a licensed professional disposal service.[6]

Protocol for Waste Accumulation and Disposal:

  • Designate a Waste Container: Use a chemically compatible, sealable, and clearly labeled container for all 3-(4-Methylphenyl)-1,2-oxazolidine waste. This includes unused product, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup debris.

  • Labeling: The waste container label must be filled out completely and accurately, including:

    • The full chemical name: "3-(4-Methylphenyl)-1,2-oxazolidine"

    • The words "Hazardous Waste"

    • An accurate list of all components (including any solvents used for decontamination)

    • The date accumulation started

    • The associated hazards (e.g., "Irritant")

  • Segregation: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, particularly strong oxidizing agents.[1]

  • Container Management: Keep the waste container closed at all times except when adding waste.

  • Arrange for Pickup: Once the container is full or has reached the local time limit for satellite accumulation, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-(4-Methylphenyl)-1,2-oxazolidine.

G Disposal Workflow: 3-(4-Methylphenyl)-1,2-oxazolidine start Waste Generation (Unused chemical, contaminated labware) ppe Step 1: Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal spill Spill Occurs start->spill Potential Event container Step 2: Use Designated Hazardous Waste Container ppe->container spill_protocol Execute Spill Management Protocol (See Part 3) ppe->spill_protocol labeling Step 3: Accurately Label Container (Chemical Name, Hazards, Date) container->labeling segregation Step 4: Store Securely in Satellite Accumulation Area labeling->segregation ehs_contact Step 5: Contact EHS for Pickup (When full or time limit reached) segregation->ehs_contact disposal Final Disposal (Handled by Licensed Contractor) ehs_contact->disposal spill->ppe Respond spill_protocol->container Collect Waste

Caption: Disposal Workflow for 3-(4-Methylphenyl)-1,2-oxazolidine.

References

  • Safety Data Sheet for (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Santa Cruz Biotechnology, Inc. Link

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. Link

  • Safety Data Sheet for Oxazolidine. Angene Chemical. Link

  • Safety Data Sheet for Ultracur3D® FL 300. Carl ROTH. Link

  • Safety Data Sheet for (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine. TCI Chemicals. Link

  • Safety Data Sheet for (S)-(+)-4-Phenyl-2-oxazolidinone. Fisher Scientific. Link

  • Safety Data Sheet for (R)-(-)-4-Phenyl-2-oxazolidinone. Fisher Scientific. Link

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. Link

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI. Link

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Link

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Link

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.